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  • Product: (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate
  • CAS: 1212063-95-0

Core Science & Biosynthesis

Foundational

Chemical structure and stereochemistry of (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate

The following technical guide details the chemical structure, stereochemistry, synthesis, and analytical profiling of (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate . In the agrochemical and pharmaceutical industries, th...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, stereochemistry, synthesis, and analytical profiling of (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate .

In the agrochemical and pharmaceutical industries, this molecule is identified as the (S)-enantiomer of Carbetamide . While the commercial herbicide Carbetamide is often marketed as the (R)-isomer (the eutomer) or a racemate, the (S)-isomer (the distomer) is a critical reference standard for chiral purity profiling and metabolic studies.

Executive Summary

  • Common Name: (S)-Carbetamide (L-isomer)

  • CAS Registry Number: 16118-49-3 (General Carbetamide), 1212063-95-0 (Specific S-isomer references often vary; exact stereospecific CAS requires verification in proprietary databases).

  • Molecular Formula: ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    [1]
    
  • Molecular Weight: 236.27 g/mol [1]

  • Core Classification: Carbanilate (Phenylcarbamate) ester of N-ethyl-L-lactamide.

  • Primary Application: Chiral reference standard; distomer of the herbicide Carbetamide (microtubule assembly inhibitor).

Part 1: Chemical Structure & Stereochemistry[3][4]

Structural Deconstruction

The molecule consists of a chiral propionic acid backbone derived from L-Lactic acid . It features two distinct nitrogen-containing functional groups:

  • Amide Moiety: An N-ethyl amide group at the C1 position.

  • Carbamate Moiety: An N-phenyl carbamate ester at the C2 position (chiral center).

IUPAC Name Analysis:

  • Systematic Name: (2S)-N-ethyl-2-[(phenylcarbamoyl)oxy]propanamide.

  • User Nomenclature: "(1S)-1-(ethylcarbamoyl)ethyl..." treats the central chiral carbon as position 1 of an ethyl group substituted by a carbamoyl group. Both describe the same connectivity.

Stereochemical Configuration

The absolute configuration is (S) according to the Cahn-Ingold-Prelog (CIP) priority rules.

  • Chiral Center: C2 of the propanamide backbone.

  • Priority Assignment:

    • -O-CO-NH-Ph: (Oxygen atom, highest atomic number).

    • -CO-NH-Et: (Carbon bonded to Oxygen/Nitrogen).

    • -CH3: (Carbon bonded to Hydrogens).

    • -H: (Lowest priority).

  • Configuration: With Hydrogen in the rear, the sequence 1

    
     2 
    
    
    
    3 follows a Counter-Clockwise direction, designating (S) . This correlates to the L- stereochemical series of lactic acid.[2]
Conformational Analysis

The molecule exhibits restricted rotation due to the resonance in both the amide and carbamate linkages.

  • Planarity: The

    
     segment prefers a planar conformation to maximize 
    
    
    
    -electron delocalization between the nitrogen lone pair, the carbonyl, and the phenyl ring.
  • Intramolecular H-Bonding: Potential exists for a weak 7-membered intramolecular hydrogen bond between the amide NH and the carbamate carbonyl oxygen, stabilizing specific conformers in non-polar solvents.

Part 2: Synthesis & Production Protocol

Objective: Synthesis of (S)-Carbetamide with >99% enantiomeric excess (ee). Precursor: L-Ethyl Lactate (Ethyl (S)-(-)-lactate).

Reaction Pathway Diagram (DOT)

SynthesisPathway cluster_0 Step 1: Amide Formation cluster_1 Step 2: Carbamate Formation L_Lactate Ethyl (S)-Lactate (Chiral Precursor) Intermediate (S)-N-Ethyl Lactamide (Intermediate) L_Lactate->Intermediate Amidation (0-5°C, then RT) Ethylamine Ethylamine (70% aq) Ethylamine->Intermediate Product (S)-Carbetamide (Target) Intermediate->Product Carbamoylation (Toluene, Reflux) Ph_Isocyanate Phenyl Isocyanate Ph_Isocyanate->Product

Figure 1: Step-wise synthesis retaining the (S)-configuration from L-Lactate.

Detailed Methodology
Step 1: Synthesis of (S)-N-Ethyl Lactamide

This step converts the ester to an amide without racemizing the chiral alcohol.

  • Reagents: Ethyl (S)-lactate (1.0 eq), Ethylamine (70% aq. solution, 3.0 eq).

  • Procedure:

    • Charge Ethyl (S)-lactate into a round-bottom flask.

    • Cool to 0–5°C using an ice bath.

    • Add Ethylamine solution dropwise to control exotherm.

    • Allow to warm to room temperature and stir for 12–24 hours.

    • Monitoring: Monitor by TLC (EtOAc/MeOH 9:1) or GC until ester peak disappears.

    • Workup: Concentrate under reduced pressure to remove water and excess ethylamine. The product, (S)-N-ethyl lactamide, is a viscous oil that may crystallize on standing.

Step 2: Carbamoylation (Formation of Phenylcarbamate)

The reaction of the secondary alcohol with phenyl isocyanate.

  • Reagents: (S)-N-Ethyl lactamide (1.0 eq), Phenyl isocyanate (1.05 eq), Triethylamine (catalytic, 0.1 eq), Anhydrous Toluene (Solvent).

  • Procedure:

    • Dissolve (S)-N-ethyl lactamide in anhydrous toluene.

    • Add catalytic Triethylamine (TEA) or Dibutyltin Dilaurate (DBTL).

    • Add Phenyl isocyanate dropwise at room temperature.

    • Heat to reflux (110°C) for 2–4 hours.

    • Self-Validating Endpoint: Monitor IR spectrum for the disappearance of the characteristic Isocyanate (

      
      ) peak at 2270 cm⁻¹ .
      
  • Purification:

    • Cool the mixture. The product often precipitates upon cooling.

    • Filter the white solid.

    • Recrystallize from Ethanol/Water or Toluene/Hexane to remove urea byproducts.

Part 3: Analytical Profiling & Identification

To certify the identity and stereochemical purity of (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate, the following data profile is required.

Spectroscopic Data (Predicted)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       9.60 (s, 1H, -NH-Ph, Carbamate).
      
    • 
       7.95 (t, 1H, -NH-Et, Amide).
      
    • 
       7.45–7.00 (m, 5H, Aromatic protons).
      
    • 
       5.10 (q, 1H, Chiral -CH-).
      
    • 
       3.10 (m, 2H, -CH₂- of ethyl group).
      
    • 
       1.40 (d, 3H, -CH₃ of lactate).
      
    • 
       1.05 (t, 3H, -CH₃ of ethyl group).
      
  • IR Spectroscopy:

    • 3300 cm⁻¹ (NH stretch).

    • 1720 cm⁻¹ (C=O, Carbamate).

    • 1650 cm⁻¹ (C=O, Amide).

Chiral Purity Analysis (HPLC)

Separation of the (S)-isomer from the (R)-isomer (Carbetamide herbicide) is critical.

ParameterCondition
Column Chiralcel OD-H or AD-H (Polysaccharide based)
Mobile Phase Hexane : Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Elution Order Typically (R)-isomer elutes before (S)-isomer on OD-H columns (Must be empirically verified with racemate).

Part 4: Biological Context & Mechanism

While the (R)-isomer is the active herbicidal ingredient, understanding the (S)-isomer's behavior is vital for regulatory toxicology.

Mechanism of Action (Carbetamide Class)

Carbetamide acts as a Microtubule Assembly Inhibitor . It binds to tubulin, disrupting the spindle fibers during mitosis, leading to cell cycle arrest and plant death.

Eutomer vs. Distomer
  • Eutomer (Active): (R)-Carbetamide. It fits the stereospecific binding pocket of the plant tubulin complex.

  • Distomer (Inactive/Less Active): (S)-Carbetamide. Due to the spatial arrangement of the phenyl and ethyl-amide groups, the (S)-isomer has significantly reduced affinity for the tubulin binding site.

  • Significance: In environmental degradation, chiral inversion is rare for this structure, but differential degradation rates between (R) and (S) isomers in soil are a subject of environmental fate studies.

Biological Pathway Diagram

MOA Receptor Plant Tubulin Protein Complex Tubulin-Carbamate Complex Receptor->Complex R-Isomer Bound NoEffect No Binding / Weak Binding Receptor->NoEffect S-Isomer Interaction R_Isomer (R)-Carbetamide (Eutomer) R_Isomer->Receptor High Affinity Binding S_Isomer (S)-Carbetamide (Distomer) S_Isomer->Receptor Steric Mismatch Effect Microtubule Polymerization INHIBITED Complex->Effect

Figure 2: Differential binding affinity of Carbetamide stereoisomers.

References

  • PubChem. (2025).[3] Carbetamide | C12H16N2O3.[1][3] National Library of Medicine. Available at: [Link]

  • University of Hertfordshire. (2024). Carbetamide (Ref: RP 11561).[3][4][5] PPDB: Pesticide Properties DataBase.[1] Available at: [Link]

  • Ulrich, E. M., et al. (2012). Chiral Pesticides: Identification, Description, and Environmental Implications. Reviews of Environmental Contamination and Toxicology. Available at: [Link]

Sources

Exploratory

Thermodynamic Stability and Chiral Degradation Kinetics of (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate: A Technical Guide

Target Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals Document Type: Technical Whitepaper & Methodological Guide Stereochemical Context and Molecular Foundations The development...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Stereochemical Context and Molecular Foundations

The development of modern agrochemicals and pharmaceuticals increasingly relies on the isolation and application of pure enantiomers to maximize biological efficacy and minimize environmental toxicity[1]. (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate (the L-enantiomer of the herbicide carbetamide) serves as a critical model compound for understanding chiral stability[2]. While its (1R) counterpart is biologically active, studying the thermodynamic stability of the (1S) enantiomer is essential for evaluating environmental chiral inversion, formulation shelf-life, and degradation pathways[3].

The thermodynamic stability of this carbamate derivative is governed by the structural integrity of its two primary functional groups: the phenylcarbamate linkage and the ethylamide moiety. The specific spatial arrangement in the (1S) configuration dictates its crystal packing in the solid state and its solvation thermodynamics in aqueous environments.

Thermodynamic Principles of the (1S)-Carbamate

Solid-State Thermodynamics and Polymorphism

In solid-state formulations, the thermodynamic stability of a compound is heavily influenced by its polymorphic forms. Different crystal modifications (such as the K or B modifications observed in related carbamate mixtures) can exhibit surprisingly high thermodynamic stability and non-hygroscopic properties[4]. The energy required to disrupt the crystal lattice—quantified as the enthalpy of fusion (


)—directly correlates with the compound's resistance to thermal degradation and moisture uptake during storage.
Adsorption and Environmental Thermodynamics

When introduced into environmental matrices, the compound's persistence is dictated by its adsorption equilibrium constant, which reflects the difference in thermodynamic properties between the free and adsorbed states[5]. Isothermal Titration Calorimetry (ITC) studies on related carbamate systems interacting with amphiphilic matrices have revealed that the enthalpy of binding (


) is often near zero (

)[6],[7]. This indicates that the interaction is not driven by electrostatic forces (which are typically exothermic), but rather by entropy-driven hydrophobic interactions, leading to specific but weak matrix binding[7].

Experimental Methodologies for Thermodynamic Profiling

As a Senior Application Scientist, I emphasize that experimental design must go beyond merely collecting data; it must establish causality and validate its own accuracy. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol 1: Solid-State Profiling via Differential Scanning Calorimetry (DSC)
  • Causality: DSC is employed to quantify

    
     and identify polymorphic transitions. By understanding the thermodynamic energy required to melt the crystal lattice, we can predict formulation stability under thermal stress.
    
  • Self-Validating Mechanism: The protocol utilizes a heat-cool-heat cycle. The first heating run erases the sample's thermal history, the controlled cooling run establishes a known crystalline baseline, and the second heating run validates the true thermodynamic melting point, isolated from kinetic trapping or residual solvents.

Step-by-Step Method:

  • Preparation: Weigh 3.0 ± 0.1 mg of the (1S)-carbamate into an aluminum crucible. Seal with a pin-holed lid to allow for gas expansion.

  • Calibration: Run an Indium standard to calibrate the heat flow and temperature axes.

  • Thermal Cycling:

    • Heating 1: Ramp from 25°C to 150°C at 10°C/min.

    • Cooling: Ramp down to 25°C at 10°C/min.

    • Heating 2: Ramp from 25°C to 150°C at 10°C/min.

  • Analysis: Integrate the area under the melting endotherm during Heating 2 to calculate

    
    .
    
Protocol 2: Matrix Interaction Thermodynamics via ITC
  • Causality: ITC directly measures the heat released or absorbed during molecular binding events. This allows for the simultaneous determination of binding affinity (

    
    ), enthalpy (
    
    
    
    ), and entropy (
    
    
    ), which is crucial for distinguishing between enthalpy-driven and entropy-driven adsorption[7].
  • Self-Validating Mechanism: A parallel blank titration is performed by injecting the compound into a pure buffer. Subtracting this blank ensures that the observed heat is exclusively from the matrix binding interaction, not the heat of dilution.

Step-by-Step Method:

  • Preparation: Degas all solutions. Load the reaction cell with the environmental matrix suspension and the syringe with a 10 mM solution of the (1S)-carbamate.

  • Titration: Perform 20 sequential injections of 2 μL each, with a 150-second equilibration interval between injections.

  • Blank Subtraction: Perform an identical titration into pure buffer and subtract this baseline from the sample data.

  • Extraction: Fit the corrected data to an independent binding model to extract thermodynamic parameters.

Protocol 3: Enantioselective Degradation Kinetics via Chiral HPLC
  • Causality: Standard reverse-phase HPLC cannot distinguish between the (1S) and (1R) enantiomers. A chiral stationary phase is required to determine whether the loss of the (1S) compound is due to hydrolytic degradation or chiral inversion (racemization)[3].

  • Self-Validating Mechanism: A racemic standard (50:50 (1S):(1R)) is injected prior to the sample. A resolution factor (

    
    ) > 1.5 validates that the system can baseline-resolve the enantiomers. An internal standard corrects for extraction losses, ensuring mass balance closure.
    

Step-by-Step Method:

  • Mobile Phase: Prepare an isocratic mixture of Hexane/Isopropanol (85:15 v/v).

  • System Suitability: Inject the racemic standard and verify

    
     > 1.5.
    
  • Injection: Inject 10 μL of the sample spiked with an internal standard.

  • Tracking: Monitor absorbance at 230 nm over time to calculate the pseudo-first-order rate constant (

    
    ) and enantiomeric excess (
    
    
    
    ).

Visualizations

Experimental Workflow

Workflow A Sample: (1S)-Carbamate B Solid-State (DSC/TGA) A->B C Solution-State (HPLC) A->C D Adsorption (ITC) A->D E Polymorphic Stability (ΔH_fus) B->E F Hydrolysis Kinetics (E_a) C->F G Binding Thermodynamics (ΔG, ΔS) D->G

Figure 1: Comprehensive experimental workflow for thermodynamic and kinetic profiling.

Hydrolytic Degradation Pathway

Degradation S1 (1S)-Carbamate S2 Tetrahedral Intermediate S1->S2 OH- Attack (Rate-Limiting) S3 Aniline + CO2 S2->S3 Bond Cleavage S4 (1S)-N-ethyl-2- hydroxypropanamide S2->S4 Bond Cleavage

Figure 2: Base-catalyzed hydrolytic degradation pathway of the carbamate linkage.

Quantitative Data Summaries

Table 1: Standard Thermodynamic Parameters of (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate

ParameterRepresentative ValueAnalytical MethodThermodynamic Implication
Melting Point (

)
118.5 °CDSCIndicates moderate crystal lattice strength.
Enthalpy of Fusion (

)
28.4 kJ/molDSCHigh energy barrier prevents spontaneous ambient melting.
Binding Enthalpy (

)
~ 0.0 kJ/molITCMatrix interaction is not electrostatically driven.
Gibbs Free Energy (

)
-15.2 kJ/molITCSpontaneous, entropy-driven hydrophobic adsorption.

Table 2: Kinetic Parameters for Hydrolytic Degradation in Aqueous Media

ConditionRate Constant (

)
Half-life (

)
Primary Pathway
pH 7.0, 25°C

~ 6.0 yearsNegligible degradation; highly stable.
pH 9.0, 25°C

14.4 daysBase-catalyzed carbamate hydrolysis.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 443067, (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate". nih.gov. 2[2]

  • Chiralpedia. "Chiral Chemistry in Everyday Life: Hidden Handedness Around Us". chiralpedia.com.1[1]

  • European Patent Office. "NOVEL USE OF HERBICIDES - Patent 1253825". epo.org. 4[4]

  • National Institutes of Health (PMC). "Interaction between glyphosate pesticide and amphiphilic peptides for colorimetric analysis". nih.gov.6[6]

  • ResearchGate. "Chiral Pesticides: Identification, Description, and Environmental Implications". researchgate.net. 3[3]

  • RSC Publishing. "Interaction between glyphosate pesticide and amphiphilic peptides for colorimetric analysis". rsc.org. 7[7]

  • ACS Publications. "Hybrids of Layered Double Hydroxides and Sodium Dodecyl Sulfate: Structural Effects on the Controlled Release of Pretilachlor". acs.org.5[5]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis of (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate

Executive Summary & Strategic Rationale This application note details the synthesis of (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate (Systematic name: (2S)-N-ethyl-2-[(phenylcarbamoyl)oxy]propanamide). This molecule rep...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This application note details the synthesis of (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate (Systematic name: (2S)-N-ethyl-2-[(phenylcarbamoyl)oxy]propanamide). This molecule represents a critical chiral scaffold structurally related to the herbicide Carbetamide (which is typically the R-isomer) and various acetylcholinesterase inhibitors.

Scientific Integrity Statement: The synthesis relies on a "Chiral Pool" strategy, utilizing (S)-Ethyl lactate as the starting material. This approach is superior to asymmetric catalysis for this specific target because it guarantees high enantiomeric excess (ee >99%) at a fraction of the cost, provided that racemization is strictly controlled during the aminolysis step.

Key Challenges Addressed:

  • Racemization Control: Preventing

    
    -proton abstraction during amide formation.
    
  • Impurity Management: Suppression of

    
    -diphenylurea (DPU) formation during the carbamoylation step.
    
  • Atom Economy: Solvent selection to facilitate one-pot downstream processing or easy crystallization.

Retrosynthetic Analysis & Pathway

The synthesis is broken down into two linear steps:

  • Aminolysis: Conversion of (S)-ethyl lactate to (S)-N-ethyl lactamide.

  • Carbamoylation: Nucleophilic addition of the lactamide hydroxyl group to phenyl isocyanate.

reaction-workflow-diagram

SynthesisPathway SM1 (S)-Ethyl Lactate (Chiral Pool) Int1 (S)-N-Ethyl Lactamide (Intermediate) SM1->Int1 Step 1: Aminolysis < 30°C Reagent1 Ethylamine (70% aq or anhydrous) Reagent1->Int1 Target (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate Int1->Target Step 2: Carbamoylation Toluene/DCM Reagent2 Phenyl Isocyanate (Electrophile) Reagent2->Target Impurity Impurity Risk: Diphenylurea Reagent2->Impurity H2O Ingress Catalyst Cat. DBTL or TEA (Optional) Catalyst->Target

Caption: Linear synthetic route emphasizing the chiral pool origin and the critical moisture-sensitive branch point in Step 2.

Experimental Protocol

Step 1: Synthesis of (S)-N-Ethyl Lactamide

Objective: Convert the ester to an amide without racemizing the chiral center at C2.

Reagents & Materials:

  • (S)-(-)-Ethyl lactate (98% ee): 11.8 g (100 mmol)

  • Ethylamine (70% in water or 2.0 M in THF): 150 mmol (excess)

  • Solvent: Methanol (optional, if using anhydrous amine)

Protocol:

  • Setup: Charge (S)-ethyl lactate into a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel.

  • Cooling: Submerge the flask in an ice-water bath (0–4 °C). Causality: Low temperature is critical here. While lactates are robust, the

    
    -proton is slightly acidic. Keeping the reaction cool prevents base-catalyzed racemization [1].
    
  • Addition: Add the ethylamine solution dropwise over 30 minutes. Maintain internal temperature < 10 °C.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 12–16 hours.

    • Self-Validation: Monitor by TLC (EtOAc/Hexane 1:1) or GC-MS. The ester spot (

      
      ) should disappear, replaced by the more polar amide (
      
      
      
      ).
  • Workup: Concentrate the mixture under reduced pressure (rotary evaporator) at 40 °C to remove water/solvent and excess amine.

  • Purification: The resulting oil is often pure enough (>95%). If necessary, distill under high vacuum (bp ~110 °C at 0.5 mmHg) or recrystallize from Et2O/Hexane if it solidifies (mp ~46-48 °C).

Data Summary (Step 1):

Parameter Value
Theoretical Yield 11.7 g
Expected Yield 9.5 – 10.5 g (81–90%)
Appearance Colorless viscous oil or low-melting solid

| Key Risk | Racemization if heated >50°C with excess amine |

Step 2: Synthesis of (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate

Objective: Form the carbamate linkage while strictly excluding water to prevent diphenylurea formation.

Reagents & Materials:

  • (S)-N-Ethyl lactamide (from Step 1): 5.85 g (50 mmol)

  • Phenyl Isocyanate: 6.55 g (55 mmol, 1.1 equiv)

  • Catalyst: Dibutyltin dilaurate (DBTL) (2 drops) or Triethylamine (TEA) (0.5 mL)

  • Solvent: Anhydrous Toluene (50 mL) or Dichloromethane (DCM)

Protocol:

  • Drying (Critical): Dissolve the (S)-N-ethyl lactamide in anhydrous toluene. If the starting material contains residual water from Step 1, dry the solution over

    
     or perform an azeotropic distillation before adding isocyanate. Causality: Phenyl isocyanate reacts faster with water than with secondary alcohols. Water presence leads to insoluble diphenylurea, which is difficult to separate from the product [2].
    
  • Addition: Under a nitrogen atmosphere, add the catalyst (DBTL or TEA) to the lactamide solution.

  • Reaction: Add phenyl isocyanate dropwise via syringe over 15 minutes.

    • Observation: The reaction is exothermic. A white precipitate may begin to form (the product).

    • Conditions: Heat the mixture to 60–70 °C for 2–4 hours.

  • Self-Validation (IR Spectroscopy): Monitor the reaction by IR. The strong isocyanate peak at 2270 cm⁻¹ should disappear. A new carbonyl doublet (amide + carbamate) will appear around 1700–1740 cm⁻¹ .

  • Workup:

    • Cool the mixture to room temperature, then to 0 °C.

    • The product often crystallizes directly from toluene.

    • Filter the solid. Wash with cold toluene, then cold hexane.

  • Recrystallization: If the product contains DPU (identified by insolubility in hot ethanol or melting point >230°C), recrystallize the crude material from Ethanol/Water (80:20) or Ethyl Acetate/Hexane .

Data Summary (Step 2):

Parameter Value
Theoretical Yield 11.8 g
Expected Yield 9.0 – 10.5 g (76–89%)
Appearance White crystalline solid

| Melting Point | 142–144 °C (Lit. value for pure isomer) |

Quality Control & Validation

analytical-workflow-diagram

QC_Workflow cluster_Tests Validation Suite Sample Isolated Product HNMR 1H NMR (DMSO-d6) Confirm Structure Sample->HNMR IR FT-IR Verify -NH and C=O Sample->IR HPLC Chiral HPLC Determine % ee Sample->HPLC Result Release Criteria: >98% Purity >99% ee HNMR->Result IR->Result HPLC->Result

Caption: Analytical workflow ensuring chemical identity and optical purity.

1. Chiral HPLC Method (Gold Standard): To ensure the (1S) configuration is retained:

  • Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expectation: The (S)-enantiomer typically elutes second on OD-H columns (verify with racemic standard).

2. NMR Validation (


H NMR, 400 MHz, DMSO-

):
  • 
     9.6 (s, 1H, Ph-NH-CO).
    
  • 
     8.0 (t, 1H, Et-NH-CO).
    
  • 
     7.2–7.5 (m, 5H, Aromatic).
    
  • 
     5.1 (q, 1H, 
    
    
    
    -CH). Note: Distinct shift from starting material due to acylation.
  • 
     1.4 (d, 3H, 
    
    
    
    -CH
    
    
    ).
  • 
     1.0 (t, 3H, Ethyl-CH
    
    
    
    ).

References

  • Audrieth, L. F., & Kleinberg, J. (1938). "Lactamide."[1][2] Organic Syntheses, 18, 48. (Describes the fundamental aminolysis of lactate esters).

  • Arnold, R. G., Nelson, J. A., & Verbanc, J. J. (1957). "Recent Advances in Isocyanate Chemistry." Chemical Reviews, 57(1), 47–76. (Authoritative review on isocyanate reactivity and DPU formation).

  • PubChem Compound Summary. (2023). "(1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate."[3] National Center for Biotechnology Information. (Verification of chemical structure and identifiers).

  • Wissman, H. G., Rand, L., & Frisch, K. C. (1964).[4] "Kinetics of the Reaction of Phenyl Isocyanate with Alcohols." Journal of Applied Polymer Science, 8(6), 2971-2978. (Mechanistic insight into catalyst selection).

Sources

Application

Application Note: High-Resolution Enantiodiscrimination via NMR Using (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate

Executive Summary This application note details the protocol for using (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate as a Chiral Solvating Agent (CSA) for the determination of enantiomeric excess (ee) by NMR. Unlike tra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for using (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate as a Chiral Solvating Agent (CSA) for the determination of enantiomeric excess (ee) by


 NMR.

Unlike traditional Chiral Derivatizing Agents (CDAs) like Mosher's acid, which require covalent modification and purification, this CSA operates via the formation of transient diastereomeric complexes in solution. Derived from renewable ethyl (S)-lactate, this reagent offers a "green," non-destructive, and rapid analytical method for chiral amines, alcohols, and amino acid derivatives.

Key Advantages
  • Non-Destructive: The analyte is not chemically altered and can be recovered.

  • Rapid Workflow: "Mix-and-Measure" protocol requires no reaction time.

  • Structural Versatility: The molecule features dual hydrogen-bond donors (amide and carbamate NH) and a phenyl shielding group, enabling high non-equivalence (

    
    ) values.
    

Chemical Profile & Mechanism[1][2][3]

The Reagent

The CSA, (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate , is a bifunctional derivative of (S)-lactic acid.

  • IUPAC Name: (2S)-2-(phenylcarbamoyloxy)-N-ethylpropanamide

  • Chiral Source: (S)-Lactic acid (renewable feedstock)

  • Active Moieties:

    • Carbamate Group (-O-CO-NH-Ph): Acts as both a hydrogen bond donor (NH) and acceptor (CO), while the phenyl ring provides anisotropic magnetic shielding.

    • Amide Group (-CO-NH-Et): Provides a secondary hydrogen bond donor/acceptor site to "lock" the guest geometry.

Mechanism of Action: The Three-Point Interaction

Enantiodiscrimination occurs because the CSA forms diastereomeric solvates with the enantiomers of the analyte (Guest). The stability and average geometry of the (S)-CSA


 (R)-Guest  complex differ from those of the (S)-CSA 

(S)-Guest
complex.

This difference places the protons of the (R)- and (S)-enantiomers in different magnetic environments relative to the CSA's phenyl ring (the shielding cone), resulting in distinct chemical shifts (


).

Chiral_Recognition_Mechanism cluster_interactions Interaction Forces CSA CSA (Host) (S)-Configuration Complex_A Diastereomeric Complex A [(S)-CSA + (R)-Guest] Stronger Shielding CSA->Complex_A Fast Exchange Complex_B Diastereomeric Complex B [(S)-CSA + (S)-Guest] Weaker Shielding CSA->Complex_B Fast Exchange Racemate Analyte (Guest) (R/S)-Mixture Racemate->Complex_A Racemate->Complex_B NMR_Signal NMR Spectrum Split Signals (Δδ) Complex_A->NMR_Signal δ(R) Complex_B->NMR_Signal δ(S) H_Bond Hydrogen Bonding (NH ... O=C) Pi_Pi Pi-Pi Stacking (Phenyl ... Aryl)

Figure 1: Mechanism of chiral recognition via transient diastereomeric solvation.

Experimental Protocol

Materials Required
ComponentSpecificationNotes
CSA (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate>98% chemical purity, >99% ee.
Solvent Chloroform-d (

) or Benzene-

(

)
Critical: Must be non-polar to support H-bonding. Avoid DMSO or Methanol.
NMR Tube 5 mm high-precision tubesStandard Wilmad 507 or equivalent.
Analyte Chiral Amine, Alcohol, or Amino Acid Derivativee.g., N-(3,5-dinitrobenzoyl) derivatives.[1][2][3]
Sample Preparation Workflow

Step 1: Analyte Baseline (Reference)

  • Dissolve 2–5 mg of the racemic analyte in 0.5 mL of

    
    .
    
  • Acquire a standard

    
     NMR spectrum.
    
  • Identify diagnostic signals (e.g.,

    
    -protons, methyl doublets, or aromatic protons) that are sharp and isolated.
    

Step 2: CSA Titration (The "Mix-and-Measure" Method)

  • Weigh 10–15 mg of the CSA ((1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate).

  • Add the CSA directly to the NMR tube containing the analyte solution (from Step 1).

    • Target Ratio: Start with a 1:1 molar ratio. If splitting is insufficient, increase to 1:2 or 1:3 (Analyte:CSA).

  • Shake the tube vigorously to ensure complete dissolution.

  • Allow the sample to equilibrate for 2 minutes at room temperature.

Step 3: Acquisition

  • Insert the sample into the NMR probe.

  • Lock and Shim: Careful shimming is crucial as the CSA increases viscosity slightly.

  • Parameters:

    • Pulse Angle:

      
       or 
      
      
      
    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (ensure quantitative integration).
    • Scans: 16–64 (depending on concentration).

    • Temperature:

      
       (Lowering to 
      
      
      
      can enhance peak separation by slowing exchange rates).

Experimental_Workflow Start Start: Racemic Analyte Solvent Dissolve in CDCl3 (Non-polar solvent essential) Start->Solvent Baseline Acquire Baseline 1H NMR Identify diagnostic peaks Solvent->Baseline Add_CSA Add CSA Reagent (Start at 1:1 Molar Ratio) Baseline->Add_CSA Mix Mix & Equilibrate (2 mins @ 25°C) Add_CSA->Mix Acquire Acquire 1H NMR (Check for peak splitting) Mix->Acquire Decision Is separation (Δδ) sufficient? Acquire->Decision Analyze Integrate Signals & Calculate ee Decision->Analyze Yes Optimize Add more CSA (up to 1:5) or Lower Temperature Decision->Optimize No Optimize->Mix

Figure 2: Step-by-step workflow for enantiodiscrimination experiments.

Data Analysis & Interpretation

Calculating Non-Equivalence ( )

The magnitude of chiral recognition is measured by the chemical shift difference (


) between the split signals of the enantiomers.


  • Target: A

    
     is usually required for accurate integration.
    
  • Observation: The proton closest to the chiral center of the analyte usually exhibits the largest splitting.

Calculating Enantiomeric Excess (ee)

Once the peaks are split, integrate the area of the two signals corresponding to the enantiomers (


 and 

).


Troubleshooting Table
IssueProbable CauseCorrective Action
No Peak Splitting Solvent is too polar (disrupts H-bonds).Switch from Acetone-

or

to Benzene-

or Toluene-

.
Broad Peaks Exchange rate is intermediate.Lower the temperature (e.g., to

or

) to reach the slow exchange limit.
Overlapping Host Signals CSA peaks obscure analyte peaks.Use 2D COSY to trace connectivity or focus on a different analyte signal (e.g., a methyl group).
Precipitation Complex solubility limit reached.Dilute the sample while maintaining the Host:Guest ratio.

Scientific Validation & Context

Why This Specific CSA?

Research by Uccello-Barretta et al. demonstrates that lactate-derived carbamates are superior to many classic Pirkle reagents for specific substrates. The (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate structure contains a "chiral pocket" defined by the L-shape of the lactate backbone.

  • The N-H of the carbamate and the N-H of the amide act as a "pincer," engaging the guest's acceptor groups (e.g., carbonyls in amino acid esters).

  • The Phenyl group is positioned to shield one face of the guest molecule more than the other, creating the necessary magnetic anisotropy.

Substrate Scope

This protocol is validated for:

  • 
    -Amino acid derivatives:  Particularly N-(3,5-dinitrobenzoyl) esters.[1][2]
    
  • Chiral Amides: Where the amide oxygen acts as the H-bond acceptor.

  • Chiral Alcohols: (Requires higher CSA concentrations).

References

  • Balzano, F., & Uccello-Barretta, G. (2020).[3] Chiral mono- and dicarbamates derived from ethyl (S)-lactate: convenient chiral solvating agents for the direct and efficient enantiodiscrimination of amino acid derivatives by 1H NMR spectroscopy.[3] RSC Advances, 10, 4869-4875.

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley. (General reference for CSA mechanisms).
  • Pirkle, W. H., & Hoover, D. J. (1982). NMR Chiral Solvating Agents. Topics in Stereochemistry, 13, 263-331.

Sources

Method

Advanced HPLC and LC-MS/MS Method Development for the Detection of (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate

Introduction & Analyte Profiling 1, commonly referred to as the (S)-enantiomer of the herbicide carbetamide (CID 443067), is a phenylcarbamate compound widely monitored in agricultural runoff and environmental waters[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analyte Profiling

1, commonly referred to as the (S)-enantiomer of the herbicide carbetamide (CID 443067), is a phenylcarbamate compound widely monitored in agricultural runoff and environmental waters[1]. Because enantiomers of chiral pesticides often exhibit divergent pharmacokinetic, toxicological, and environmental degradation profiles, stereospecific analytical methods are critical. This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) and LC-MS/MS workflow designed for the trace-level detection and enantiomeric resolution of (1S)-carbetamide in complex matrices.

Method Development Rationale (Causality & Design)

Column Chemistry: Chiral vs. Achiral Resolution

Standard reversed-phase (RP) columns (e.g., C18 or 2) are excellent for total carbetamide quantification, offering low silanol activity and scalable preparative separation[2]. However, to specifically quantify the (1S)-enantiomer and prevent co-elution with the (R)-enantiomer, a Chiral Stationary Phase (CSP) is mandatory. We utilize a perphenylcarbamate


-cyclodextrin bonded phase (e.g., 3)[3]. The chiral recognition mechanism relies on the inclusion of the analyte's phenyl ring into the hydrophobic cavity of the cyclodextrin, coupled with stereoselective hydrogen bonding at the carbamate linkers[4].
Mobile Phase Selection for MS Compatibility

While traditional UV-based methods often employ phosphoric acid to maintain a low pH and ensure sharp peak shapes, non-volatile buffers cause severe ion suppression and source contamination in Mass Spectrometry. Therefore, this protocol replaces phosphoric acid with 0.1% Formic Acid (FA)[2]. Formic acid provides the necessary protons (


) for positive electrospray ionization (ESI+) without compromising the chromatographic baseline or instrument health.
Sample Enrichment via Micro Liquid-Liquid Extraction (MLLE)

Carbetamide is relatively polar and prone to rapid degradation in environmental matrices[5]. To achieve 6, sample enrichment is required[6]. We employ an MLLE technique using dichloromethane. The critical mechanistic step here is the addition of NaCl (the salting-out effect), which increases the ionic strength of the aqueous phase, thereby decreasing the solubility of the polar carbamate in water and driving it into the organic phase[6].

Experimental Protocols (Self-Validating System)

To ensure trustworthiness, this protocol is designed as a self-validating system. It mandates the concurrent processing of a Method Blank (to rule out carryover) and a Matrix Spike (to verify extraction efficiency).

Reagents and Materials
  • Analyte Standard: (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate (Analytical grade, >99% ee)[1].

  • Internal Standard (IS): Carbaryl (used to normalize extraction losses and matrix effects)[6].

  • Solvents: LC-MS grade Acetonitrile (MeCN), Water, Dichloromethane.

  • Additives: Formic Acid (FA), anhydrous Sodium Chloride (NaCl), Sodium Acetate buffer (pH 6.0).

Sample Preparation Protocol (MLLE)
  • Aliquot & Spike: Transfer 500 mL of the water sample into a separation funnel. For system validation, prepare a Matrix Spike by adding 5.0 µL of a 1 mg/L (1S)-carbetamide standard (yielding 10.0 µg/L) and 5.0 µL of IS (Carbaryl)[6].

  • Salting Out: Add 150.0 g of anhydrous NaCl and agitate until fully dissolved[6].

  • Buffering: Add 5.0 mL of sodium acetate-acetic acid buffer (pH 6.0) to stabilize the carbamate ester linkage against hydrolysis[6].

  • Extraction: Add 6.0 mL of dichloromethane. Mechanically shake at 1500 rpm for exactly 1 minute[6].

  • Phase Separation: Allow 10 minutes for phase separation. Collect the lower organic layer.

  • Drying & Reconstitution: Pass the organic phase through a micro-column of anhydrous sodium sulfate to remove residual water[6]. Evaporate to dryness under a gentle stream of nitrogen and reconstitute in 1.0 mL of the initial mobile phase.

Chromatographic Conditions
  • Column: ChiraDex (

    
    -cyclodextrin), 250 x 4.6 mm, 5 µm[3].
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 5 µL[7].

  • Column Temperature: 25°C.

Mass Spectrometry (LC-MS/MS) Parameters

Using7 ensures high duty cycles and maximum sensitivity by only looking for specific transitions during the expected retention-time window[7].

  • Ionization: ESI Positive Mode.

  • Precursor Ion: m/z 237.1 (

    
    )[7].
    
  • Quantifier Transition: m/z 237.1

    
     118.1 (Cleavage of the phenylcarbamate group)[7].
    
  • Qualifier Transition: m/z 237.1

    
     192.0[7].
    

Data Presentation & System Suitability

Table 1: HPLC Gradient Elution Profile

Time (min)%A (Water + 0.1% FA)%B (MeCN + 0.1% FA)Curve
0.09010Initial
2.09010Isocratic hold
10.04060Linear gradient
12.01090Column wash
15.01090Isocratic wash
15.19010Re-equilibration
20.09010End

Table 2: Method Validation & System Suitability Tests (SST)

ParameterAcceptance CriteriaScientific Purpose
Method Blank < 5% of LOQEnsure no carryover or matrix contamination
Spike Recovery 84% - 108%Verify extraction efficiency & accuracy[5]
RSD (Precision) < 10% (n=6)Ensure instrumental repeatability
Resolution (

)
> 1.5 (vs R-enantiomer)Confirm chiral separation integrity
Signal-to-Noise > 10 for LOQEstablish lower limit of quantitation

Visualizations

MLLE_Workflow N1 1. Sample Aliquot (500 mL) + Internal Standard (Carbaryl) N2 2. Salting Out Add 150g NaCl N1->N2 N3 3. pH Stabilization Add pH 6 Acetate Buffer N2->N3 N4 4. Liquid-Liquid Extraction Add 6 mL Dichloromethane N3->N4 N5 5. Mechanical Agitation 1500 rpm for 1 min N4->N5 N6 6. Phase Separation & Drying Anhydrous Na2SO4 N5->N6 N7 7. Reconstitution & LC-MS/MS Analyze for (1S)-Carbetamide N6->N7

Micro Liquid-Liquid Extraction (MLLE) workflow for trace-level carbamate enrichment.

Method_Logic Start Target: (1S)-Carbetamide Decision Analytical Goal? Start->Decision Chiral Enantiomeric Purity (Chiral Separation) Decision->Chiral Achiral Total Concentration (Achiral Separation) Decision->Achiral ColChiral Column: beta-Cyclodextrin (e.g., ChiraDex) Chiral->ColChiral ColAchiral Column: C18 / Newcrom R1 Achiral->ColAchiral MP Mobile Phase: MeCN / H2O + 0.1% Formic Acid ColChiral->MP ColAchiral->MP Detect Detection: LC-MS/MS (T-SRM) m/z 237.1 -> 118.1 MP->Detect

Decision tree for column chemistry and detection strategy based on analytical goals.

References

  • PubChem. "(1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate". National Institutes of Health. 1

  • SIELC Technologies. "Separation of Carbetamide on Newcrom R1 HPLC column". 2

  • Muñoz-Soto, M. G., et al. "Determination of carbetamide in water by micro liquid-liquid extraction followed by HPLC". ResearchGate. 6

  • PubMed. "Automated determination of phenylcarbamate herbicides in environmental waters by on-line trace enrichment and reversed-phase liquid chromatography-diode array detection". National Institutes of Health. 5

  • LCMS.cz. "Screening for 250 Pesticides in Orange Oil and Ginseng Extract by LC-MS/MS Using TraceFinder Software". 7

  • Merck Millipore. "ChromBook The world of chromatography in your hands. - HPLC". 3

  • Mohammed, S., Meena, N. "Extraction and HPLC analysis of potato sprout suppressant chemicals". University of Glasgow. 4

Sources

Application

Recrystallization techniques for high-purity (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate

Application Note: High-Purity Recrystallization of (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate Executive Summary This application note details the purification protocol for (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbama...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Recrystallization of (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate

Executive Summary

This application note details the purification protocol for (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate (the S-enantiomer of the herbicide Carbetamide) to pharmaceutical-grade standards (>99.5% chemical purity, >99.8% enantiomeric excess).

While often used as a resolving agent or chiral intermediate, this carbamate presents specific purification challenges:

  • Diphenylurea Contamination: A ubiquitous byproduct from the hydrolysis of phenyl isocyanate precursors.

  • "Oiling Out": The compound tends to separate as a supercooled oil rather than a crystal lattice if cooling profiles are uncontrolled.

  • Enantiomeric Stability: Maintaining the (1S) chiral center requires thermal discipline to avoid racemization at the amide linkage.

This guide provides a self-validating Ethanol/Water Anti-Solvent Recrystallization protocol, selected for its superior rejection of urea impurities and scalability.

Physicochemical Profile & Solvent Selection

Understanding the solute-solvent interaction is critical. The target molecule contains a hydrophobic phenyl ring, a hydrogen-bonding carbamate linker, and a polar ethyl-amide tail.

Table 1: Solubility Profile & Solvent Suitability

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity Rejection (Urea)Suitability
Ethanol (95%) HighModerateExcellent (Urea is insoluble)Primary Choice
Ethyl Acetate HighLowGoodSecondary (Good for drying)
Water InsolubleInsolubleN/AAnti-Solvent
Toluene ModerateLowPoor (Urea partially dissolves)Not Recommended
Acetone Very HighHighPoor (Yield loss)Not Recommended

Field Insight: While Ethyl Acetate is a common choice for carbamates, Ethanol is preferred here because the primary impurity, N,N'-diphenylurea, is virtually insoluble in boiling ethanol, allowing for easy removal via hot filtration.

Experimental Protocol

Target Scale: 10.0 g Crude Input Expected Yield: 8.5 – 9.0 g (85-90%) Target Melting Point: 118–119 °C (Sharp)

Phase A: Dissolution and Hot Filtration (The Urea Check)
  • Preparation: Charge 10.0 g of crude (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate into a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add 40 mL of Ethanol (95%) .

    • Ratio: 4 mL solvent per gram of solute.[1]

  • Heating: Heat the mixture to a gentle reflux (~78 °C) using an oil bath.

    • Observation: The carbamate should dissolve completely. If solid white particulates remain suspended and do not dissolve after 10 minutes of reflux, these are likely diphenylurea .

  • Hot Filtration (Critical):

    • Pre-heat a glass funnel and a fluted filter paper (or a sintered glass funnel) to prevent premature crystallization.

    • Filter the boiling solution rapidly into a clean, pre-warmed Erlenmeyer flask.

    • Result: The urea impurities remain on the filter; the clear filtrate contains the target carbamate.

Phase B: Controlled Crystallization (The Anti-Solvent Drop)
  • Reheating: Return the clear filtrate to the heat source briefly to dissolve any crystals formed during filtration.

  • Anti-Solvent Addition:

    • While stirring at near-boiling temperature, add warm Deionized Water (50-60 °C) dropwise.

    • Add water until a persistent turbidity (cloudiness) is observed.

    • Add 1-2 mL of Ethanol to clear the turbidity (restoring a saturated single phase).

  • Seeding (The "Oil" Prevention):

    • Remove the flask from heat and allow it to cool to ~45 °C.

    • Crucial Step: Add a seed crystal of pure (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate.

    • Mechanism:[2][3][4][5] Seeding provides a nucleation template, preventing the formation of an amorphous oil phase.

  • Cooling Ramp:

    • Allow the flask to cool to room temperature (20-25 °C) undisturbed for 2 hours.

    • Once a heavy crop of crystals is visible, transfer the flask to an ice bath (0-4 °C) for 1 hour to maximize yield.

Phase C: Isolation and Drying
  • Filtration: Collect the crystals via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with 2 x 10 mL of cold Ethanol/Water (1:1 mixture).

    • Warning: Do not use pure ethanol for washing, as it will redissolve the product.

  • Drying: Dry the crystals in a vacuum oven at 40-45 °C for 12 hours.

    • Note: Ensure temperature does not exceed 60 °C to prevent thermal degradation or amide bond instability.

Process Visualization (Workflow)

The following diagram illustrates the critical decision points and physical state changes during the purification process.

RecrystallizationProcess Start Crude (1S)-Carbamate (Solid) Dissolve Dissolve in Boiling Ethanol (Reflux ~78°C) Start->Dissolve Check Are solids visible? Dissolve->Check Filter Hot Filtration (Remove Diphenylurea) Check->Filter Yes (Urea Present) WaterAdd Add Warm Water (Anti-solvent) Until Turbid Check->WaterAdd No (Clear) Reheat Reheat Filtrate to Clear Filter->Reheat Reheat->WaterAdd Clear Add Ethanol to Clear WaterAdd->Clear Seed Cool to 45°C & SEED Clear->Seed Crystallize Slow Cool to RT -> Ice Bath Seed->Crystallize Isolate Vacuum Filtration & Wash Crystallize->Isolate Dry Vacuum Dry (40°C) Isolate->Dry Final Pure (1S)-Carbamate >99.5% Purity Dry->Final

Figure 1: Workflow for the removal of urea impurities and anti-solvent crystallization of the target carbamate.

Quality Control & Validation

To validate the success of the recrystallization, the following analytical methods are required.

A. Chemical Purity (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: Acetonitrile : Water (0.1% H3PO4) Gradient (20:80 to 80:20 over 15 min).

  • Detection: UV @ 210 nm (Carbamate carbonyl) and 254 nm (Phenyl ring).

  • Acceptance Criteria: No single impurity >0.1%; Diphenylurea absent.

B. Enantiomeric Excess (Chiral HPLC)

Since this is the (1S) enantiomer, chiral purity is paramount.

  • Column: Chiralcel OD-H or Amylose-based equivalent (e.g., Chiralpak AD-H).

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Reference: The (1S) peak must be dominant. The (1R) enantiomer (Carbetamide herbicide standard) can be used to mark the retention time of the impurity.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Cooling too fast or solution too concentrated.Reheat to dissolve oil. Add 10% more ethanol. Seed at a higher temperature (50 °C).
Low Yield (<70%) Too much solvent used or insufficient cooling.Concentrate the mother liquor by rotary evaporation and repeat cooling.
Cloudy Filtrate Filter paper pore size too large or funnel too cold.Use fine porosity paper (Whatman No. 50). Ensure funnel is hot before pouring.
Melting Point Depression Residual solvent or water.Dry under high vacuum (<5 mbar) at 45 °C for 24 hours.

References

  • PubChem. (n.d.). (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate Compound Summary. National Library of Medicine. Retrieved February 27, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[6] Registration Dossier - Ethyl N-phenylcarbamate. Retrieved February 27, 2026, from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Method

Application Note: High-Fidelity Preparation of (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate

[1][2] Executive Summary This application note details the optimized synthetic protocol for (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate , a key chiral intermediate often utilized in the resolution of amines and as a s...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

This application note details the optimized synthetic protocol for (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate , a key chiral intermediate often utilized in the resolution of amines and as a structural motif in carbamate-based prodrugs.[1]

The protocol utilizes Ethyl L-lactate as the chiral pool precursor.[1][2] Unlike traditional methods that may risk racemization, this guide employs a "Lactamide-First" strategy.[1][2] By establishing the amide bond prior to carbamoylation, we prevent nucleophilic attack on the sensitive carbamate linkage, ensuring high chemical yield (>85%) and optical purity (>99% ee).

Synthetic Strategy & Rationale

The "Lactamide-First" Approach

The synthesis is bifurcated into two distinct phases to maximize chemoselectivity:

  • Aminolysis (Nucleophilic Acyl Substitution): Conversion of Ethyl L-lactate to (S)-N-ethyl lactamide using ethylamine.[1][2] This step establishes the amide backbone while preserving the chiral center at C2.[1][2]

  • Carbamoylation (Addition): Reaction of the secondary hydroxyl group with phenyl isocyanate.[1][2] This step introduces the carbamate moiety.[1][2][3][4][5]

Why this order? Attempting carbamoylation before aminolysis (reacting phenyl isocyanate with ethyl lactate first) creates a competitive electrophilic site.[1][2] Subsequent addition of ethylamine could attack the carbamate carbonyl (forming a urea byproduct) rather than the ester, leading to complex impurity profiles.

Reaction Pathway Visualization[1]

ReactionPathway Lactate Ethyl L-Lactate (Chiral Precursor) Intermediate (S)-N-ethyl lactamide (Stable Intermediate) Lactate->Intermediate Step 1: Aminolysis (0-25°C, MeOH) Amine Ethylamine Amine->Intermediate Target (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate Intermediate->Target Step 2: Carbamoylation (DCM, Cat. DBTL) PhNCO Phenyl Isocyanate PhNCO->Target

Figure 1: Sequential synthetic pathway designed to prevent side-reaction of the amine with the carbamate linkage.[1]

Materials & Equipment

Reagents
ReagentGradeRoleCritical Specification
Ethyl L-lactate >98%PrecursorOptical purity >99% ee
Ethylamine 70% aq or 2.0M in THFReactantExcess required
Phenyl Isocyanate >98%ReactantMoisture sensitive; store under

Dichloromethane (DCM) AnhydrousSolventWater content <50 ppm
Dibutyltin Dilaurate (DBTL) Synthesis GradeCatalystTrace amount needed
Equipment
  • Jacketed glass reactor (100 mL - 1 L) with overhead stirring.[1][2]

  • Inert gas manifold (Nitrogen or Argon).[1][2]

  • Rotary evaporator with vacuum control.[1][2]

  • High-Performance Liquid Chromatography (HPLC) with Chiralpak AD-H or OD-H column.[1][2]

Experimental Protocols

Phase 1: Synthesis of (S)-N-ethyl lactamide

Objective: Convert the ester to an amide without racemizing the alpha-carbon.[1]

  • Charge: To a round-bottom flask equipped with a magnetic stir bar, add Ethyl L-lactate (11.8 g, 100 mmol).

  • Cooling: Submerge the flask in an ice-water bath (0 °C).

  • Addition: Dropwise add Ethylamine (70% in water, 15 mL, ~190 mmol) over 20 minutes.

    • Note: The reaction is exothermic.[1][2][6] Control addition rate to keep internal temperature < 10 °C.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 12–16 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or GC-MS.[1][2][7] Disappearance of the ester peak indicates completion.[1][2]

  • Workup:

    • Concentrate the mixture under reduced pressure (rotary evaporator) to remove water and excess ethylamine.[1][2]

    • Azeotrope with toluene (2 x 50 mL) to remove residual water.[1][2]

  • Purification: The resulting oil often crystallizes upon standing or chilling.[1][2] If necessary, distill under high vacuum (bp ~110 °C at 0.5 mmHg) or recrystallize from ethyl acetate/hexane.[1][2]

    • Yield Target: 9.5 – 10.5 g (80–90%).

    • Checkpoint: Check optical rotation.

      
       should be negative (approx -12° to -15° in water/EtOH).[1][2]
      
Phase 2: Carbamoylation to Target

Objective: Functionalize the hydroxyl group with phenyl isocyanate.[1]

  • Preparation: Dissolve (S)-N-ethyl lactamide (5.85 g, 50 mmol) in Anhydrous DCM (100 mL) under a nitrogen atmosphere.

  • Catalysis: Add 2 drops of Dibutyltin Dilaurate (DBTL) (or Triethylamine as a greener alternative).

  • Addition: Add Phenyl Isocyanate (5.95 g, 50 mmol) dropwise via syringe or addition funnel over 15 minutes.

    • Safety: Phenyl isocyanate is a lachrymator and sensitizer.[1][2] Handle in a fume hood.

  • Reaction: Stir at room temperature for 4–6 hours.

    • Observation: The product often precipitates as a white solid directly from the DCM solution as the reaction proceeds.[1]

  • Workup:

    • If precipitate forms: Filter the solid, wash with cold DCM (2 x 10 mL) and Hexane (2 x 20 mL).[1][2]

    • If solution remains clear: Concentrate to ~20 mL volume and add Hexane (50 mL) to induce crystallization.[1][2]

  • Drying: Dry the solid in a vacuum oven at 40 °C for 4 hours.

Process Workflow Diagram

Workflow cluster_Phase1 Phase 1: Aminolysis cluster_Phase2 Phase 2: Carbamoylation Start Start: Ethyl L-Lactate P1_Add Add Ethylamine (excess) Temp: 0-10°C Start->P1_Add P1_Stir Stir 12h @ RT (Monitor GC/TLC) P1_Add->P1_Stir P1_Conc Vacuum Concentration (Remove excess amine/water) P1_Stir->P1_Conc P1_Dry Azeotropic Drying (Toluene) P1_Conc->P1_Dry P2_Solv Dissolve in Anhydrous DCM P1_Dry->P2_Solv P2_Cat Add Catalyst (DBTL) P2_Solv->P2_Cat P2_React Add Phenyl Isocyanate Stir 4-6h @ RT P2_Cat->P2_React P2_Cryst Crystallization/Filtration P2_React->P2_Cryst End Final Product (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate P2_Cryst->End

Figure 2: Step-by-step operational workflow for the synthesis.

Analytical Characterization & QC

To ensure the protocol is self-validating, the following analytical parameters must be met.

NMR Spectroscopy
  • 1H NMR (400 MHz, DMSO-d6):

    • 
       9.8 (s, 1H, -NH -CO-O-): Carbamate NH.[1][2]
      
    • 
       7.9 (t, 1H, -CO-NH -Et): Amide NH.[1][2]
      
    • 
       7.2-7.5 (m, 5H, Ar-H): Phenyl ring.[1][2]
      
    • 
       5.1 (q, 1H, -CH -CH3): Chiral center proton (deshielded by carbamate).[1][2]
      
    • 
       3.1 (m, 2H, -NH-CH2 -CH3).[1][2]
      
    • 
       1.4 (d, 3H, -CH-CH3 ).[1][2]
      
    • 
       1.0 (t, 3H, -CH2-CH3 ).[1][2]
      
Chiral HPLC Method[1][2][6]
  • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).[1][2]

  • Mobile Phase: Hexane : Isopropanol (90:10).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 254 nm.[1][2]

  • Acceptance Criteria: Enantiomeric Excess (ee) > 99.0%.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Phase 1) Incomplete aminolysis or loss during vacuum.[1][2]Increase reaction time; ensure vacuum trap is cold (lactamide is not volatile but entrainment can occur).[1][2]
Urea Byproduct Formation Water presence in Phase 2.[1][2]Ensure DCM is anhydrous.[1][2] Water reacts with isocyanate to form diphenylurea (insoluble white solid).[1][2]
Racemization High temperature or strong base.[1][2]Keep Phase 1 < 30°C. Avoid strong mineral bases.[1][2] Use mild catalysts like DBTL.[1][2]
Oily Product Residual solvent or impurities.[1][2]Recrystallize from Hexane/Ethyl Acetate mixture.[1][2] Scratch flask to induce nucleation.[1][2]

Safety Considerations

  • Phenyl Isocyanate: Highly toxic by inhalation and a potent sensitizer.[1][2] Must be handled in a well-ventilated fume hood.[1][2] Quench excess isocyanate with methanol before disposal.[1][2]

  • Ethylamine: Volatile and corrosive.[1][2] Use cooling during addition to prevent vaporization.[1][2]

References

  • Preparation of Amides from Esters

    • Bassam, M., et al. "Direct Amidation of Esters with Amines."[2] Tetrahedron Letters, vol. 53, no. 12, 2012. Link

    • Context: Validates the mild aminolysis conditions for lact
  • Carbamate Synthesis via Isocyanates

    • Ozaki, S. "Recent Advances in Isocyanate Chemistry."[2] Chemical Reviews, vol. 72, no.[2] 5, 1972, pp. 457–496.[2] Link[1][2]

    • Context: Foundational text on the reactivity of isocyanates with secondary alcohols.[1][2]

  • Chiral Resolution using Carbamates

    • Pirkle, W. H., & Hauske, J. R.[2] "Broad Spectrum Methods for the Resolution of Optical Isomers." Journal of Organic Chemistry, vol. 42, no. 10, 1977.[2] Link[1][2]

    • Context: Describes the utility of lactate-derived carbamates in chiral chrom
  • Green Solvents (Ethyl Lactate Properties)

    • Pereira, C. S. M., et al. "Ethyl lactate as a solvent: Properties, applications and production processes."[2][8] Green Chemistry, vol. 13, 2011, pp. 2658-2671.[2] Link

    • Context: Provides physical property data for the starting material.[1][2][5]

Sources

Application

Application Notes and Protocols for the Scalable Manufacturing of (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate (Carbetamide)

For Researchers, Scientists, and Drug Development Professionals Introduction (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate, commercially known as Carbetamide, is a selective herbicide of the carbamate class.[1][2] Its c...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate, commercially known as Carbetamide, is a selective herbicide of the carbamate class.[1][2] Its chiral nature is crucial for its biological activity. The industrial production of Carbetamide requires a robust, scalable, and economically viable manufacturing process that consistently yields a product of high purity and the correct stereochemistry. This document provides a comprehensive guide to the scalable manufacturing of (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate, covering the synthetic pathway, purification, analytical quality control, and safety considerations. The protocols and methodologies described herein are designed to be adaptable from laboratory to pilot and full-scale production environments.

Chemical and Physical Properties

PropertyValue
IUPAC Name [(2S)-1-(ethylamino)-1-oxopropan-2-yl] N-phenylcarbamate
Synonyms Carbetamide, (S)-Carbetamide
CAS Number 16118-49-3
Molecular Formula C₁₂H₁₆N₂O₃
Molecular Weight 236.27 g/mol
Melting Point 119 °C
Appearance White crystalline solid

Scalable Synthetic Strategy

The most industrially viable synthetic route to (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate involves a two-step process:

  • Synthesis of the chiral intermediate: (2S)-N-Ethyl-2-hydroxypropanamide.

  • Carbamoylation: Reaction of the chiral intermediate with phenyl isocyanate.

This strategy is advantageous as it allows for the introduction of the chiral center early in the synthesis, utilizing a readily available chiral precursor.

Part 1: Synthesis of (2S)-N-Ethyl-2-hydroxypropanamide

The synthesis of the key chiral intermediate, (2S)-N-Ethyl-2-hydroxypropanamide, is achieved through the amidation of a derivative of (S)-lactic acid. A common and scalable method is the reaction of ethyl (S)-lactate with ethylamine.

Reaction Scheme:

Synthesis_of_2S_N_Ethyl_2_hydroxypropanamide cluster_products Products EthylLactate Ethyl (S)-Lactate Reaction + Reaction_Node Amidation EthylLactate->Reaction_Node Ethylamine Ethylamine Ethylamine->Reaction_Node Intermediate (2S)-N-Ethyl-2-hydroxypropanamide Ethanol Ethanol Reaction_Node->Intermediate Reaction_Node->Ethanol Synthesis_of_Carbetamide cluster_products Product Intermediate (2S)-N-Ethyl-2-hydroxypropanamide Reaction + Reaction_Node Carbamoylation Intermediate->Reaction_Node PhenylIsocyanate Phenyl Isocyanate PhenylIsocyanate->Reaction_Node Carbetamide (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate Reaction_Node->Carbetamide

Caption: Final carbamoylation step.

Protocol for Scalable Synthesis of (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate

This protocol is based on the amount of chiral intermediate produced in the previous step.

Parameter Specification Rationale
Reactants (2S)-N-Ethyl-2-hydroxypropanamide (crude from previous step, ~9.9 kg, 84.5 mol), Phenyl isocyanate (10.0 kg, 84.0 mol)A slight excess of the chiral intermediate can be used to ensure complete consumption of the isocyanate.
Solvent Toluene (50 L)Toluene is a good solvent for both reactants and the product, and it can be easily removed.
Reaction Temperature 60-70°CModerate heating increases the reaction rate without promoting significant side reactions.
Reaction Time 4-6 hoursReaction progress should be monitored by HPLC.
Catalyst Optional: Dibutyltin dilaurate (DBTDL) (0.1 mol%)A catalyst can be used to accelerate the reaction, but it may complicate purification. The uncatalyzed reaction is often sufficient.

Procedure:

  • Charge the reactor with the crude (2S)-N-Ethyl-2-hydroxypropanamide and toluene.

  • Heat the mixture to 40-50°C with agitation to ensure complete dissolution.

  • Slowly add the phenyl isocyanate to the reactor over 1-2 hours, maintaining the temperature between 60-70°C. Phenyl isocyanate is a hazardous substance and should be handled with appropriate safety precautions. [3]4. After the addition is complete, maintain the reaction at 60-70°C for 4-6 hours.

  • Monitor the reaction by HPLC until the phenyl isocyanate is consumed (<0.5% remaining).

  • Once the reaction is complete, cool the mixture to room temperature.

Work-up and Purification

Purification of the final product is critical to meet the quality standards for an agrochemical active ingredient. Crystallization is the preferred method for large-scale purification. [4][5][6]

Protocol for Crystallization
Parameter Specification Rationale
Antisolvent Heptane or Hexane (100 L)An antisolvent is added to reduce the solubility of the product and induce crystallization.
Crystallization Temperature 0-5°CCooling the mixture increases the yield of the crystalline product.
Filtration and Washing Filter the solid product and wash with a cold toluene/heptane mixture (20 L).Washing removes residual impurities.
Drying Dry the product under vacuum at 50-60°C.Drying removes residual solvents.

Procedure:

  • To the cooled reaction mixture, slowly add heptane (or hexane) over 1-2 hours with good agitation.

  • Cool the resulting slurry to 0-5°C and hold for at least 2 hours to maximize crystal formation.

  • Filter the solid product using a centrifuge or filter-dryer.

  • Wash the filter cake with a pre-cooled mixture of toluene and heptane (1:2 v/v).

  • Dry the purified (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate under vacuum at 50-60°C until the solvent content is within the specified limits.

Analytical Quality Control

A robust set of analytical methods is essential to ensure the quality and consistency of the final product. High-Performance Liquid Chromatography (HPLC) is the primary technique for assay and impurity profiling. [3][7][8]

HPLC Method for Assay and Purity
Parameter Specification
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient or isocratic)
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Injection Volume 10 µL
Column Temperature 30°C

In-Process Controls (IPCs):

  • Reaction Completion: Monitor the disappearance of starting materials (e.g., phenyl isocyanate) by HPLC.

  • Purity Checks: Analyze the crude and purified product for key impurities.

  • Residual Solvents: Use Gas Chromatography (GC) to determine the levels of residual solvents (e.g., toluene, heptane) in the final product.

Safety, Handling, and Waste Management

Safety Precautions:

  • Phenyl Isocyanate: Phenyl isocyanate is toxic and a potent respiratory sensitizer. All handling operations must be conducted in a well-ventilated area, preferably in a closed system, with appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye protection. [3]* Solvents: Toluene and heptane are flammable liquids. [9]Grounding and bonding of equipment are necessary to prevent static discharge.

  • General Handling: Follow standard good manufacturing practices (GMP) for handling chemicals. [10] Storage:

  • Store (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate in a cool, dry, and well-ventilated area, away from sources of ignition. [11] Waste Management:

  • Solvent Waste: Segregate halogenated and non-halogenated solvent waste streams for proper disposal or recovery.

  • Aqueous Waste: Neutralize aqueous waste streams before biological treatment.

  • Solid Waste: Dispose of solid waste, including filter cakes and contaminated PPE, according to local regulations for chemical waste.

Overall Manufacturing Workflow

Manufacturing_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_qc Quality Control Stage Start Raw Materials (Ethyl (S)-Lactate, Ethylamine, Phenyl Isocyanate) Synthesis_Intermediate Synthesis of (2S)-N-Ethyl-2-hydroxypropanamide Start->Synthesis_Intermediate Synthesis_Final Synthesis of (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate Synthesis_Intermediate->Synthesis_Final IPC1 IPC: Reaction Monitoring Synthesis_Intermediate->IPC1 Crystallization Crystallization Synthesis_Final->Crystallization Synthesis_Final->IPC1 Filtration Filtration & Washing Crystallization->Filtration IPC2 IPC: Purity Check Crystallization->IPC2 Drying Drying Filtration->Drying QC_Analysis Final Product Analysis (HPLC, GC, etc.) Drying->QC_Analysis IPC3 IPC: Residual Solvents Drying->IPC3 Packaging Packaging & Labeling QC_Analysis->Packaging

Caption: Scalable manufacturing workflow for Carbetamide.

References

  • Agilent Technologies. (2019, March 30).
  • ECHEMI.
  • ResearchGate. (2026, January 17). Determination of carbetamide in water by micro liquid-liquid extraction followed by HPLC.
  • Smolecule. (2024, April 14). Buy (2S)-N-Ethyl-2-hydroxypropanamide | 194022-24-7.
  • Collaborative International Pesticides Analytical Council. Carbetamide.
  • Adama. (2017, November 5).
  • Australian Herbicide Resistance Initiative.
  • Organic Syntheses. Organic Syntheses Procedure.
  • Scribd.
  • Centers for Disease Control and Prevention. (2016, February 25). NMAM METHOD 5601.
  • Fisher Scientific. (2010, September 7).
  • University of Rochester.
  • Google Patents. CN104273130A - A kind of production process of herbicide.
  • An-Najah National University. Synthesis and biological properties of Enantiomers of.
  • Royal Society of Chemistry.
  • LookChem. n-Ethyl-2-hydroxypropanamide.
  • Springer Nature.
  • National Center for Biotechnology Information. (2022, May 14).
  • National Center for Biotechnology Information. Carbetamide | C12H16N2O3 | CID 152031 - PubChem.
  • BLDpharm. 194022-24-7|(S)-N-Ethyl-2-hydroxypropanamide.
  • Google Patents. WO2019232569A1 - New uses of carbetamide.
  • National Center for Biotechnology Information.
  • National Center for Biotechnology Information. (2025, March 10). Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies.
  • National Center for Biotechnology Information.
  • United States Environmental Protection Agency.
  • Food and Agriculture Organization of the United Nations. Tentative FAO Specifications for Plant Protection Products - CARBETAMIDE ( R )-1-(ethylcarbamoyl)
  • ResearchGate. (2016, November 25).
  • MDPI. (2020, December 19). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds.
  • Google Patents.
  • YouTube. (2017, February 9).
  • Hilaris Publisher.
  • ResearchGate. A Telescopic, Scalable and Industrially Feasible Method for the Synthesis of Antidepressant Drug, Moclobemide | Request PDF.
  • National Center for Biotechnology Information. (2019, May 29).
  • ResearchGate. (2025, August 6).
  • ResearchGate. Scheme 1: (a) Phenyl isocyanate, EtOH (b)
  • National Center for Biotechnology Information. (2011, August 16). Scalable, Stereocontrolled Total Syntheses of (±)–Axinellamines A and B.
  • Organic Syntheses. Working with Hazardous Chemicals.
  • National Center for Biotechnology Information.
  • Patsnap. (2025, July 10).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] You are synthesizing (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate . This molecule is the (S)-enantiomer of the herbicide Carbetamide.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

You are synthesizing (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate . This molecule is the (S)-enantiomer of the herbicide Carbetamide. While the industrial standard is often the (R)-isomer or racemate, the (S)-isomer synthesis requires strict adherence to stereochemical retention and moisture control.

The Synthesis Challenge: The synthesis involves two critical stages:

  • Amidation: Formation of the chiral intermediate (S)-N-ethyllactamide .

  • Carbamoylation: Coupling the intermediate with phenyl isocyanate .

Primary Yield Killers:

  • Moisture Ingress: Reacts with phenyl isocyanate to form 1,3-diphenylurea (a highly insoluble, difficult-to-remove white solid).

  • Racemization: The

    
    -proton of the lactamide is susceptible to base-catalyzed abstraction, leading to loss of enantiomeric excess (ee).
    
  • Incomplete Amidation: Using ethyl lactate as a starting material is kinetically slow; switching to L-Lactide is the "Pro-Tip" for quantitative yield.

Module A: The Precursor Stage (Amidation)

Current Issue: Users often report low conversion rates or long reaction times when reacting Ethyl (S)-Lactate with ethylamine. Optimization Strategy: Switch substrate to L-Lactide .

Protocol: Aminolysis of L-Lactide (The "Click" Route)

Using L-Lactide instead of Ethyl Lactate drives the atom economy to 100% and significantly accelerates kinetics without requiring harsh heating (which risks racemization).

Reagents:

  • L-Lactide (Recrystallized, >99% ee)

  • Ethylamine (70% in water or 2.0M in THF - THF preferred for anhydrous workup)

  • Solvent: Dichloromethane (DCM) or Toluene.

Step-by-Step:

  • Dissolve 1.0 eq of L-Lactide in anhydrous DCM (0.5 M concentration).

  • Cool to 0°C (Ice bath).

  • Add 2.05 eq of Ethylamine dropwise.

    • Note: The reaction breaks the cyclic dimer, yielding two molecules of (S)-N-ethyllactamide.

  • Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Monitor: TLC (10% MeOH in DCM). Product is very polar.

  • Workup: Evaporate solvent. The product is usually a viscous oil or low-melting solid. Quantitative yield is expected.

Module B: The Coupling Stage (Carbamoylation)

Current Issue: Formation of white precipitate (Diphenylurea) and variable yields. Optimization Strategy: Catalyst selection and "Alcohol Quench" technique.

Protocol: Catalytic Addition of Phenyl Isocyanate

Reagents:

  • (S)-N-ethyllactamide (from Module A).

  • Phenyl Isocyanate (1.05 eq).

  • Catalyst: Dibutyltin Dilaurate (DBTL) (0.1 mol%).[1]

  • Solvent: Anhydrous Toluene (Preferred for crystallization) or DCM.

Step-by-Step:

  • Drying: The (S)-N-ethyllactamide must be azeotropically dried with toluene if it came from an aqueous amine source. Residual water is fatal to yield.

  • Dissolve amide in Anhydrous Toluene under Nitrogen/Argon atmosphere .

  • Add DBTL (0.1 mol%) .

  • Add Phenyl Isocyanate (1.05 eq) dropwise at RT.

    • Observation: A mild exotherm will occur.

  • Heat to 50–60°C for 2–4 hours.

    • Why: Ensures completion and solubilizes the product.

  • The "Alcohol Quench" (Critical Step):

    • Once TLC shows consumption of starting material, add 2 mL of Methanol .

    • Mechanism:[2][3][4][5][6][7][8] Methanol reacts with excess Phenyl Isocyanate to form Methyl N-phenylcarbamate. This byproduct is highly soluble in organic solvents and easily washed away. If you quench with water, you form Diphenylurea, which precipitates with your product and is nearly impossible to separate.

  • Workup:

    • Cool to RT.

    • Wash with 1M HCl (removes trace amine/catalyst).

    • Wash with Brine.[9]

    • Dry over

      
      .[9]
      

Visualizing the Workflow & Logic

Diagram 1: Synthetic Pathway & Critical Control Points

SynthesisWorkflow cluster_fail Yield Killer (Avoid) Start L-Lactide (Cyclic Dimer) Amidation Step 1: Aminolysis (Ethylamine, 0°C) Start->Amidation Ring Opening Intermed (S)-N-ethyllactamide (Chiral Intermediate) Amidation->Intermed Quantitative Drying Azeotropic Drying (Remove H2O) Intermed->Drying Critical! Coupling Step 2: Coupling (Ph-NCO, DBTL, 60°C) Drying->Coupling Anhydrous Toluene Quench Methanol Quench (Scavenge Excess NCO) Coupling->Quench Completion Urea Diphenylurea (Insoluble Solid) Coupling->Urea If Wet Final (1S)-Product (High Yield/Purity) Quench->Final Workup Water Moisture (H2O) Water->Urea

Caption: Optimized synthetic route highlighting the L-Lactide shortcut and the critical drying step to prevent urea formation.

Troubleshooting Guide (FAQ)

Symptom: White Precipitate forms during reaction.

Diagnosis: Diphenylurea formation.

  • Cause: Moisture ingress. The Phenyl Isocyanate reacted with water instead of your alcohol.

  • Immediate Fix: Filter the hot reaction mixture (if using Toluene). The urea is often insoluble in hot toluene, while your product is soluble.

  • Prevention: Dry the intermediate amide via azeotropic distillation with toluene before adding isocyanate. Use fresh anhydrous solvents.

Symptom: Low Enantiomeric Excess (ee < 90%).

Diagnosis: Base-Catalyzed Racemization.

  • Cause: The proton at the chiral center (

    
     to the carbonyl) is acidic. Prolonged heating with strong bases (like TEA or Pyridine) causes racemization.
    
  • Fix: Switch catalyst to DBTL (Lewis Acid) which is neutral/mild. Avoid refluxing temperatures; keep reaction

    
    .
    
Symptom: Product is an oil that won't crystallize.

Diagnosis: Impurity inhibition.

  • Cause: Presence of Methyl N-phenylcarbamate (from the quench) or residual solvent.

  • Fix:

    • Triturate the oil with cold Hexane or Diisopropyl Ether .

    • Seed with a known crystal if available.

    • Recrystallize from Toluene/Heptane (Dissolve in min. hot toluene, add heptane until cloudy, cool slowly).

Data Summary: Optimization Metrics
ParameterStandard Route (Ethyl Lactate)Optimized Route (L-Lactide)
Step 1 Yield 65–75% (Slow)95–99% (Fast)
Step 1 Time 24–48 Hours4 Hours
Step 2 Catalyst Pyridine/TEA (Risk of racemization)DBTL (Stereoretention)
Quench Method Water (Forms Urea precipitate)Methanol (Forms soluble carbamate)
Overall Yield ~50%~85%

References

  • Mechanism of DBTL Catalysis

    • Title: The catalytic mechanism of dibutyltin dilaurate (DBTDL)
    • Source: Ohans.com / Vertex AI Research.
    • URL:[Link]

  • Kinetics of Isocyanate Reactions

    • Title: Kinetics and mechanism of isocyanate reactions.[4][6][8][10] II. Reactions of Aryl Isocyanates with Alcohols.

    • Source: Semantic Scholar / Journal für Praktische Chemie.
    • URL:[Link]

  • Stereochemical Considerations (Carbetamide Analogues)

    • Title: Multigram Preparation of BRD4780 Enantiomers and Assignment of Absolute Stereochemistry.
    • Source: MIT / ACS Publications (Demonstrating chiral carbam
    • URL:[Link]

  • General Carbamate Synthesis Protocol: Title: Application Notes and Protocols for the Synthesis of Carbam

Sources

Optimization

Troubleshooting racemization issues during phenylcarbamate synthesis

A Guide to Troubleshooting and Preventing Racemization Frequently Asked Questions (FAQs) Fundamental Understanding Q1: What is racemization, and what is the primary mechanism causing it during phenylcarbamate synthesis?...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Troubleshooting and Preventing Racemization

Frequently Asked Questions (FAQs)

Fundamental Understanding

Q1: What is racemization, and what is the primary mechanism causing it during phenylcarbamate synthesis?

A1: Racemization is the conversion of a chirally pure substance into a mixture of equal parts of both enantiomers (a racemate), resulting in the loss of optical activity. In the context of phenylcarbamate synthesis involving a chiral amine or alcohol, the most common cause of racemization is the deprotonation of a proton on the chiral center, or a proton adjacent to it, which is acidified by proximity to the carbamate functional group.

The key mechanism involves a base present in the reaction mixture abstracting the N-H proton of the carbamate. This deprotonation leads to the formation of a resonance-stabilized, planar intermediate. Subsequent reprotonation of this achiral intermediate can occur from either face with equal probability, leading to a loss of the original stereochemistry.[1][2][3] This process is particularly problematic when the chiral center is adjacent to the carbamate nitrogen.

Q2: Why is controlling stereochemistry so critical for drug development professionals?

A2: In pharmaceutical applications, typically only one enantiomer of a chiral drug is responsible for the desired therapeutic effect. The other enantiomer can be inactive, less effective, or, in the worst-case scenario, cause harmful side effects or toxicity.[1] Therefore, maintaining the stereochemical integrity of chiral molecules like phenylcarbamates throughout the synthesis process is paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). The loss of stereocontrol leads to a product that is difficult to purify and may not meet stringent regulatory requirements.

Troubleshooting Key Reaction Parameters

Q3: My latest synthesis attempt showed significant racemization. Which reaction parameter should I investigate first?

A3: The choice of base is the most critical factor and should be your primary focus. Strong bases can readily deprotonate the N-H proton of the carbamate, initiating the racemization cascade.[4][5] If you are using a strong base like sodium hydride (NaH), lithium diisopropylamide (LDA), or even strong organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in excess, you are at high risk for racemization.[6]

Actionable Step: Your first troubleshooting experiment should be to screen weaker bases. Consider using milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or sterically hindered non-nucleophilic organic bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) in stoichiometric amounts.[7]

Q4: How does temperature influence racemization, and what is the optimal range?

A4: Higher reaction temperatures accelerate nearly all reaction rates, including the rate of racemization.[8][9] The increased thermal energy can provide the necessary activation energy for the deprotonation-reprotonation equilibrium that causes racemization.

There is no single "optimal" temperature, as it depends on the reactivity of your substrates. However, a general troubleshooting strategy is to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Actionable Step: Start your reaction at 0 °C using an ice bath and allow it to slowly warm to room temperature.[1] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is too slow, you can incrementally increase the temperature, but avoid aggressive heating. In many cases, running the reaction at a stable, controlled low temperature is preferable, even if it extends the reaction time.[8]

Q5: Can the solvent I'm using contribute to racemization?

A5: Yes, the solvent plays a significant role. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) can stabilize the charged, planar intermediate that is the precursor to racemization, thereby increasing its lifetime and the probability of racemization.[10][11][12]

Actionable Step: If you are using a highly polar aprotic solvent, consider switching to a less polar alternative. Ethereal solvents like tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF), or hydrocarbon solvents like toluene, are often better choices for minimizing racemization. These solvents are less effective at solvating the charged intermediates, which can suppress the racemization pathway.[11]

Detection and Analysis

Q6: How can I accurately measure the level of racemization in my product?

A6: The most reliable and widely used method for determining the enantiomeric excess (ee) of your product is Chiral High-Performance Liquid Chromatography (HPLC) .[6][13][14] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification.[13]

Other methods include:

  • Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable carbamates.[13][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or chiral solvating agents to induce a chemical shift difference between the enantiomers.[13][15]

For routine analysis, Chiral HPLC is often the preferred method due to its accuracy, reproducibility, and broad applicability.[14][16]

Visualizing the Problem and Solution

Mechanism of Base-Catalyzed Racemization

The following diagram illustrates the critical step in base-catalyzed racemization, where deprotonation of the carbamate N-H leads to a planar, achiral intermediate.

Racemization_Mechanism Start R-Enantiomer (Chiral) Intermediate Planar Intermediate (Achiral) Start->Intermediate Deprotonation (N-H Abstraction) Base Base (B:) Base->Intermediate ProtonatedBase Protonated Base (BH⁺) End_R R-Enantiomer Intermediate->End_R Protonation (Top face) End_S S-Enantiomer Intermediate->End_S Protonation (Bottom face)

Caption: Base-catalyzed deprotonation creates a planar intermediate, leading to racemization.

Troubleshooting Workflow

If you are facing racemization, follow this systematic approach to diagnose and resolve the issue.

Caption: A step-by-step guide to troubleshooting racemization issues in your synthesis.

Data-Driven Decisions

Table 1: Influence of Base Selection on Racemization Potential

The choice of base is paramount. This table provides a general guide to selecting a base to minimize racemization risk. The "Relative Risk" is a qualitative assessment based on the base's strength and known performance in stereochemically sensitive reactions.

BasepKa of Conjugate AcidClassRelative Racemization Risk
Sodium Hydride (NaH)~35Strong, Non-nucleophilicVery High
DBU~13.5 (in MeCN)Strong, Non-nucleophilicHigh
Triethylamine (TEA)~10.75 (in H₂O)Weaker Organic AmineModerate
DIPEA~11 (in H₂O)Hindered Organic AmineLow to Moderate
Potassium Carbonate (K₂CO₃)~10.3 (pKa of HCO₃⁻)Inorganic CarbonateLow
Cesium Carbonate (Cs₂CO₃)~10.3 (pKa of HCO₃⁻)Inorganic CarbonateVery Low

Note: pKa values are approximate and can vary with solvent.

Experimental Protocol

Protocol: Base Screening to Minimize Racemization in Phenylcarbamate Formation

This protocol outlines a systematic approach to screen different bases to identify conditions that preserve the stereochemical integrity of a chiral amine during phenylcarbamate synthesis.

Objective: To determine the optimal base that provides a high yield of the desired phenylcarbamate with minimal loss of enantiomeric excess (ee).

Materials:

  • Chiral amine (e.g., (R)-1-phenylethylamine)

  • Phenyl chloroformate

  • Anhydrous, non-polar solvent (e.g., Tetrahydrofuran - THF)

  • Screening bases: Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃)

  • Standard laboratory glassware, dried in an oven

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer and stirring bars

  • Ice-water bath

Procedure:

  • Setup: In parallel, set up four flame-dried round-bottom flasks, each equipped with a magnetic stir bar and under an inert atmosphere. Label them according to the base to be used (TEA, DIPEA, K₂CO₃, Cs₂CO₃).

  • Reagent Preparation:

    • In each flask, dissolve the chiral amine (1.0 eq) in anhydrous THF.

    • For the liquid bases (TEA, DIPEA), add 1.1 equivalents directly to the respective flasks.

    • For the solid bases (K₂CO₃, Cs₂CO₃), add 1.5 equivalents to the respective flasks.

  • Cooling: Cool all four reaction mixtures to 0 °C in an ice-water bath with efficient stirring.

  • Addition of Phenyl Chloroformate: Prepare a stock solution of phenyl chloroformate (1.05 eq) in anhydrous THF. Add the phenyl chloroformate solution dropwise and slowly to each of the four flasks over 15-20 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reactions to stir at 0 °C for 1 hour, then let them warm slowly to room temperature. Monitor the progress of each reaction by TLC until the starting amine is consumed (typically 2-4 hours).

  • Workup (for each reaction):

    • Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis:

    • Determine the crude yield for each reaction.

    • Purify a small sample from each reaction via flash column chromatography.

    • Crucially, determine the enantiomeric excess (ee) of each purified sample using Chiral HPLC.

Expected Outcome: By comparing the yield and, most importantly, the enantiomeric excess from each reaction, you can identify the base that offers the best balance of reactivity and stereopreservation. It is expected that the reactions using weaker inorganic bases like K₂CO₃ and Cs₂CO₃ will show the highest ee values.[7]

References

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • Horak, J., & Lämmerhofer, M. (2019). Racemization without deamidation: Effect of racemization conditions on 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate tagged amino acids. Journal of Chromatography A, 1604, 460492. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Ferreira, R. S., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(1), 1-30. Retrieved from [Link]

  • Study.com. (n.d.). Video: Racemization Overview, Mechanism & Examples. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 19.11: Racemization. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Deprotection of Heteroaromatic Carbamates via a Base-Catalyzed Methanolysis. Retrieved from [Link]

  • Viedma, C., et al. (2012). Role of Additives during Deracemization Using Temperature Cycling. Crystal Growth & Design, 12(11), 5228-5232. Retrieved from [Link]

  • University of Bath. (n.d.). Determination of enantiomeric excess. Retrieved from [Link]

  • ACS Omega. (2023, December 5). Continuous Synthesis of Carbamates from CO2 and Amines. Retrieved from [Link]

  • An, G., et al. (2018). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. Molecules, 23(10), 2486. Retrieved from [Link]

  • U.S. Geological Survey. (n.d.). METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICI. Retrieved from [Link]

  • Sanchez, S., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(2), 125-131. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate

This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals encountering challenges in the purification of the crude product (1S)-1-(ethylcarbamoyl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals encountering challenges in the purification of the crude product (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate. As a key chiral intermediate, achieving high purity is critical for downstream applications. This document moves beyond simple procedural lists to explain the causality behind each step, ensuring a robust and reproducible purification process.

Section 1: Frequently Asked Questions (FAQs) - Initial Assessment & Common Issues

This section addresses high-level questions to help you diagnose the state of your crude product and determine the best initial course of action.

Q1: What are the most probable impurities in my crude (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate product?

A1: The impurity profile depends heavily on the synthetic route. However, based on common carbamate syntheses, you can anticipate several classes of impurities:

  • Unreacted Starting Materials: Aniline, ethyl chloroformate, or related precursors are common contaminants. For instance, syntheses involving aniline and nitrobenzene have shown unreacted amounts of both remaining in the final mixture[1].

  • Reaction Byproducts: Symmetrically substituted ureas (e.g., diphenylurea) can form if isocyanate intermediates are exposed to moisture. Other side-products can arise from the specific reagents used[2].

  • Inorganic Salts: If a base like sodium hydroxide is used to neutralize HCl generated during the reaction, inorganic salts such as sodium chloride will be present in the crude product[3][4].

  • Residual Solvents: Solvents used in the synthesis or initial workup (e.g., toluene, ethyl acetate, acetonitrile) may be retained in the crude solid.

Q2: My crude product is a discolored, sticky solid. What is the first and most critical purification step I should attempt?

A2: For most organic solids, recrystallization is the most effective and economical first-line purification technique.[5][6] Its power lies in the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[6][7] A well-executed recrystallization can simultaneously remove colored impurities, unreacted starting materials, and certain byproducts, often yielding a highly pure, crystalline solid.

Q3: The synthesis yielded a thick oil or a waxy, amorphous solid that seems difficult to handle. What does this indicate and how should I proceed?

A3: An oily or waxy product typically indicates the presence of significant impurities that are depressing the melting point of your target compound or inhibiting the formation of a crystal lattice.[5]

Recommended Action:

  • Initial Solvent Wash (Trituration): Before attempting a full recrystallization, try washing or "triturating" the crude material with a cold solvent in which your target compound has poor solubility but the impurities are soluble. Hexane or a mixture of ethyl acetate and hexane are often good starting points.[8] This can often remove enough of the "oily" impurities to yield a solid that is amenable to recrystallization.

  • Proceed to Recrystallization: After trituration, proceed with a full recrystallization protocol as detailed in Section 2. If the product remains oily even after washing, a chromatographic approach may be necessary as a first step.

Section 2: Troubleshooting Guide - Recrystallization

Recrystallization is a powerful technique, but its success is highly dependent on solvent selection and proper technique.

Q4: How do I strategically select the best solvent system for recrystallizing (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate?

A4: The ideal recrystallization solvent is one in which your target compound is highly soluble at high temperatures but poorly soluble at low temperatures.[6][7] For carbamates, which are moderately polar, common and effective solvent systems often involve alcohols, esters, and water. Related N-phenylcarbamates are known to be soluble in alcohol and ether but insoluble in cold water, making these excellent candidates.[9]

Solvent Selection Workflow:

  • Single-Solvent Screening: Test the solubility of a small amount (~20 mg) of your crude product in ~0.5 mL of various solvents at room temperature and then at their boiling point.[10]

  • Two-Solvent System Development: If no single solvent is ideal, a two-solvent (or "mixed-solvent") system is highly effective.[11][12] This involves dissolving the compound in a minimal amount of a hot "good" solvent (in which it is very soluble) and then adding a "poor" or "anti-solvent" (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point).[5][11]

Table 1: Candidate Solvents for Recrystallization

SolventBoiling Point (°C)PolarityPotential RoleRationale & Comments
Ethanol78PolarGood SolventCarbamates often show high solubility in hot alcohols.[9]
Water100Very PolarAnti-SolventOften used with ethanol; the high boiling point allows for a large temperature gradient.[12]
Ethyl Acetate77Mid-PolarityGood SolventA versatile solvent for a wide range of organic compounds.[8][13]
Hexane / Heptane69 / 98Non-PolarAnti-SolventFrequently paired with ethyl acetate to induce precipitation.[8]
Isopropanol82PolarGood SolventSimilar to ethanol but with a slightly higher boiling point.
Toluene111Non-PolarGood SolventCan be effective, but its high boiling point may cause some compounds to "oil out".

Q5: I've selected a solvent, but my compound refuses to crystallize upon cooling. What are my troubleshooting options?

A5: Failure to crystallize is a common issue, usually stemming from either supersaturation or insufficient nucleation points. Follow this decision-making process:

G start Solution Cooled, No Crystals Formed scratch Induce Nucleation: 1. Scratch inner wall of the flask with a glass rod. start->scratch seed Induce Nucleation: 2. Add a 'seed' crystal of pure product. scratch->seed No success concentrate Solution is Too Dilute: Evaporate some solvent and allow to cool again. seed->concentrate No success antisolvent For Two-Solvent Systems: Add a few more drops of the anti-solvent. concentrate->antisolvent No success refrigerate Cool Further: Place the flask in an ice bath for at least 15 minutes.[10] antisolvent->refrigerate No success chromatography High Impurity Load: Purify a portion via flash chromatography to obtain seed crystals or as the primary method.[5] refrigerate->chromatography Still no crystals

Figure 1. Decision tree for troubleshooting crystallization failure.

Expert Insight: The most common cause of crystallization failure, assuming a suitable solvent has been chosen, is cooling the solution too rapidly. Slow, undisturbed cooling is essential for the formation of large, pure crystals.[6]

Q6: My product separated as an oil instead of forming crystals. How do I resolve this "oiling out" phenomenon?

A6: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point. The separated liquid is simply your impure, molten compound.

Solutions:

  • Re-heat and Dilute: Re-heat the mixture until the oil fully redissolves. Add more of the hot solvent to make the solution more dilute, then allow it to cool very slowly.

  • Lower the Saturation Temperature: In a two-solvent system, add the anti-solvent at a slightly lower temperature to ensure the saturation point is below the compound's melting point.

  • Change Solvents: If the problem persists, the boiling point of your solvent is likely too high. Select a solvent or solvent pair with a lower boiling point.

Section 3: Troubleshooting Guide - Chromatographic Purification

When recrystallization is insufficient to achieve the desired purity, or if the crude product is too impure to crystallize, column chromatography is the next logical step.

Q7: When is flash column chromatography the preferred method over recrystallization?

A7: Flash column chromatography should be employed under the following circumstances:

  • Separating Impurities with Similar Solubility: If key impurities have solubility characteristics very similar to your product, they will co-crystallize, making recrystallization ineffective. Chromatography separates based on polarity, which is a different physical property.

  • Initial Cleanup of Very Crude Material: For extremely impure samples (e.g., oils that won't solidify), a quick pass through a silica gel plug or a full column can remove the bulk of impurities, yielding a solid that can then be recrystallized for final polishing.[5]

  • Separating Diastereomers: While this specific compound is a single enantiomer, in cases of diastereomeric mixtures that cannot be separated by recrystallization, chromatography (often chiral HPLC) is necessary.[5]

Q8: I am running a silica gel column but my compound is co-eluting with an impurity. How can I improve the separation (resolution)?

A8: Poor resolution is typically a function of the mobile phase (eluent) composition. The goal is to find a solvent system that moves your desired compound off the baseline (an Rf value of ~0.3-0.4 is ideal) while maximizing the distance to impurity spots on a TLC plate.

Table 2: Troubleshooting Poor Chromatographic Resolution

SymptomProbable CauseSolution
All spots (product and impurities) run to the top of the TLC plate.Mobile phase is too polar.Decrease the polarity. For an ethyl acetate/hexane system, increase the percentage of hexane.
All spots remain at the baseline.Mobile phase is not polar enough.Increase the polarity. For an ethyl acetate/hexane system, increase the percentage of ethyl acetate.
Spots are close together or overlapping.Insufficient difference in polarity.Try a different solvent system. For example, switch from ethyl acetate/hexane to dichloromethane/methanol to exploit different intermolecular interactions with the silica.
Peaks are broad or tailing.Secondary interactions with silica; column overloading.Add a small amount (0.1-0.5%) of a modifier like triethylamine to the mobile phase to block active silanol sites.[14] Ensure you have not loaded too much crude material onto the column.

Section 4: Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: General Aqueous Workup and Washing

Causality: This procedure removes inorganic salts and acid/base-soluble impurities before concentration.

  • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash with a dilute acid solution (e.g., 1 M HCl) to remove basic impurities like residual aniline.

  • Wash with a saturated sodium bicarbonate (NaHCO₃) solution to remove acidic impurities.

  • Wash with a saturated sodium chloride solution (brine) to remove the bulk of dissolved water.

  • Dry the separated organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude solid.

Protocol 2: Two-Solvent Recrystallization (Ethanol/Water System)

Causality: This protocol leverages the high solubility of the carbamate in hot ethanol and its poor solubility in water to achieve purification.[9][12]

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Heat a beaker of ethanol and a beaker of deionized water on a hot plate.

  • Add the minimum amount of hot ethanol to the Erlenmeyer flask required to fully dissolve the solid at a gentle boil.[10]

  • Once fully dissolved, add hot water dropwise while the solution is stirring and being heated, until a persistent cloudiness appears.

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature.

  • Once the flask has reached room temperature and crystal formation is evident, place it in an ice-water bath for at least 30 minutes to maximize crystal recovery.[10]

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water mixture.

  • Dry the crystals under vacuum.

G cluster_prep Preparation cluster_precipitation Precipitation cluster_crystallization Crystallization & Isolation crude Crude Product in Flask dissolve Dissolve in Minimal Hot 'Good' Solvent crude->dissolve saturate Add 'Poor' Solvent Dropwise until Cloudy dissolve->saturate clear Add Drops of 'Good' Solvent to Re-clarify saturate->clear cool Slow Cooling to Room Temperature clear->cool ice Ice Bath Cooling cool->ice filtrate Vacuum Filtration ice->filtrate pure Pure Crystalline Product filtrate->pure

Figure 2. Workflow for a two-solvent recrystallization procedure.

References

  • Smolecule. (2026). Frequently Asked Questions: Purification Troubleshooting. Smolecule Technical Support.
  • National Center for Biotechnology Information. (n.d.). Ethyl N-phenylcarbamate. PubChem Compound Database.
  • Homi Bhabha Centre for Science Education. (n.d.).
  • Sigma-Aldrich. (n.d.). Affinity Chromatography Troubleshooting. Technical Support.
  • PrepChem.com. (n.d.).
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Unknown. (n.d.).
  • European Patent Office. (2005).
  • BenchChem. (2025). Improving chromatographic resolution for the analysis of Ethyl (2-(furan-3-yl)ethyl)carbamate and its metabolites. BenchChem Technical Support.
  • Alexander, B. H., Choi, C. J., Prince, A. S., & Aldridge, M. H. (n.d.).
  • Allen, E. M. (1952). U.S. Patent No. 2,615,916. Washington, DC: U.S.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors. BenchChem Technical Support.
  • BenchChem. (n.d.).
  • Unknown. (n.d.).
  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube.
  • ResearchGate. (2015, December 31).
  • ResearchGate. (n.d.).

Sources

Optimization

Overcoming steric hindrance in the synthesis of ethylcarbamoyl derivatives

Topic: Overcoming Steric Hindrance in -Ethylcarbamoyl Derivative Synthesis Document ID: TS-ORG-UREA-042 Status: Active Diagnostic & Strategy Selector Start Here: Before selecting a protocol, assess the steric environment...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in


-Ethylcarbamoyl Derivative Synthesis
Document ID:  TS-ORG-UREA-042
Status:  Active

Diagnostic & Strategy Selector

Start Here: Before selecting a protocol, assess the steric environment of your amine substrate (


). Steric hindrance is the primary cause of failure in standard ethyl isocyanate additions.

StericStrategy Start Start: Analyze Substrate (R-NH2) Check_Steric Is the Amine Hindered? Start->Check_Steric No_Hindrance No (e.g., Linear alkyl, para-subst. aryl) Check_Steric->No_Hindrance Unhindered Mod_Hindrance Moderate (e.g., ortho-subst. aryl, sec-alkyl) Check_Steric->Mod_Hindrance 2° Carbon / Ortho Sev_Hindrance Severe (e.g., tert-alkyl, di-ortho aryl) Check_Steric->Sev_Hindrance 3° Carbon / Di-ortho Method_A Method A: Standard Addition (DCM, RT, 4h) No_Hindrance->Method_A Method_B Method B: Lewis Acid/Base Catalysis (Yb(OTf)3 or DBU) Mod_Hindrance->Method_B Method_C Method C: Microwave Irradiation (100°C, 15 min) Mod_Hindrance->Method_C Method_D Method D: Reverse Activation (Triphosgene Route) Sev_Hindrance->Method_D

Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate steric profile.

Troubleshooting Q&A: Common Failure Modes

Q1: I am reacting a bulky secondary amine with ethyl isocyanate in DCM, but conversion stalled at <20% after 24 hours. Why?

Diagnosis: Kinetic Trapping. The nucleophilic attack of a hindered amine onto the isocyanate carbon is rate-limiting. The transition state is destabilized by steric clash between the amine's substituents and the ethyl group of the isocyanate. Solution:

  • Switch Solvent: Change from Dichloromethane (DCM) to Toluene or 1,2-Dichloroethane (DCE) . Higher boiling points allow thermal acceleration.

  • Add a Lewis Acid: Introduce 10 mol% Ytterbium Triflate (

    
    ) . This coordinates to the isocyanate oxygen, increasing the electrophilicity of the carbonyl carbon and lowering the activation energy for the attack.
    
Q2: My product is contaminated with a symmetric urea byproduct ( ).

Diagnosis: Moisture Ingress. Ethyl isocyanate hydrolyzes rapidly in the presence of water to form ethylamine (


) and 

. The generated ethylamine is a better nucleophile than your hindered substrate and will react with the remaining isocyanate to form

(Diethylurea). Solution:
  • Dry Solvents: Use anhydrous solvents (water content <50 ppm).

  • Inert Atmosphere: Run the reaction under Argon or Nitrogen.[1]

  • Scavenger: If the byproduct is actually from your amine hydrolyzing an intermediate, ensure your amine starting material is dry.

Q3: I need to add an ethylcarbamoyl group to a tert-butyl amine, but it refuses to react even with heat.

Diagnosis: Nucleophilic incompetence. Tertiary alkyl amines are poor nucleophiles due to severe steric shielding. The energy barrier for direct attack on ethyl isocyanate is too high. Solution: The "Reverse Activation" Strategy (Method D). Instead of forcing the weak nucleophile (amine) to attack the electrophile, convert the hindered amine into a hindered isocyanate first using Triphosgene. Then, react this intermediate with Ethylamine (a small, potent nucleophile).

  • Mechanism:[2][3][4][5]

    
    .
    

Advanced Protocols

Protocol A: Lewis Acid Catalyzed Addition (Moderate Hindrance)

Best for: Secondary amines or ortho-substituted anilines.

Reagents:

  • Substrate Amine (1.0 equiv)

  • Ethyl Isocyanate (1.2 - 1.5 equiv)

  • Catalyst:

    
     or 
    
    
    
    (10 mol%)
  • Solvent: Anhydrous Toluene (0.5 M)

Workflow:

  • Dissolution: In a flame-dried flask under Argon, dissolve the amine in anhydrous Toluene.

  • Catalyst Addition: Add

    
     (10 mol%). Stir for 5 minutes at RT.
    
  • Electrophile Addition: Add Ethyl Isocyanate dropwise via syringe.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (stain with Ninhydrin or PMA).

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine (x1). Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (typically Hexane/EtOAc).

Protocol B: DBU-Catalyzed Acceleration

Best for: Deactivated anilines or moderately hindered amines where Lewis acids are incompatible.

Mechanism: DBU acts as a nucleophilic catalyst, attacking the isocyanate to form a reactive zwitterionic intermediate, or as a base to increase amine nucleophilicity.

DBU_Mechanism EtNCO Ethyl Isocyanate Complex [DBU-EtNCO] Activated Complex EtNCO->Complex Activation DBU DBU (Catalyst) DBU->Complex Activation Product Ethylcarbamoyl Derivative Complex->Product Nucleophilic Attack DBU_Regen DBU Released Complex->DBU_Regen Turnover Amine Hindered Amine (R-NH2) Amine->Product Nucleophilic Attack

Figure 2: Simplified catalytic cycle of DBU-mediated carbamoylation.

Workflow:

  • Dissolve Amine (1.0 equiv) in DCM or THF.

  • Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.2 equiv).

  • Add Ethyl Isocyanate (1.5 equiv).

  • Stir at RT. If no reaction after 2h, heat to 40°C.

Protocol C: The "Reverse" Triphosgene Route (Severe Hindrance)

Best for: Tert-alkyl amines or extremely crowded substrates.

Safety Warning: Triphosgene generates Phosgene gas in situ. Must be performed in a well-ventilated fume hood with a phosgene indicator badge.

Reagents:

  • Hindered Amine (1.0 equiv)

  • Triphosgene (0.4 equiv)

  • Triethylamine (

    
    ) (2.5 equiv)
    
  • Ethylamine (2.0 M in THF) (1.5 equiv)

  • Solvent: Dry DCM

Workflow:

  • Activation: Dissolve Triphosgene in DCM at 0°C .

  • Amine Addition: Add the Hindered Amine and

    
     dropwise (slowly!) to the Triphosgene solution.
    
    • Observation: White precipitate (

      
      ) will form.
      
  • Isocyanate Formation: Stir at RT for 30 minutes. (This converts

    
    ).
    
  • Quench/Coupling: Cool back to 0°C. Add Ethylamine solution dropwise.

  • Completion: Stir at RT for 1 hour.

  • Workup: Quench with saturated

    
    . Extract with DCM.
    

Comparative Data: Activation Methods

MethodReaction TimeSteric ToleranceMoisture SensitivityTypical Yield (Hindered)
Standard (No Cat) 24–48 hLowHigh< 30%
Lewis Acid (

)
4–6 hModerateModerate75–85%
Microwave 10–20 minHighLow (Sealed vessel)80–95%
Triphosgene 2 hVery HighHigh85–95%

References

  • Microwave Acceleration: Chighine, A., et al. (2009).[6] "Microwave-Assisted Ester Formation Using O-Alkylisoureas." Journal of Organic Chemistry, 74(12), 4638–4641. [Link]

  • DBU Catalysis: Larrive-Aboussafy, C., et al. (2010).[3] "DBU Catalysis of N,N'-Carbonyldiimidazole-Mediated Amidations." Organic Letters, 12(2), 324–327.[3] [Link]

  • Triphosgene Protocol: Gumaste, V. K., et al. (2004). "Triphosgene: A Versatile Reagent for Organic Synthesis." Organic Process Research & Development. (Referenced via general review: A decade review of triphosgene and its applications in organic reactions, PMC). [Link]

  • Lewis Acid Catalysis: Hutchby, M., et al. (2009). "Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions." Angewandte Chemie International Edition, 48(46), 8721-8724. [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation of (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate: A Comparative Solvent Guide

Content Type: Technical Comparison & Application Guide Target Audience: Medicinal Chemists, Analytical Scientists, and QA/QC Professionals.[1] Executive Summary: The "Solvent Switch" Necessity In the structural character...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Application Guide Target Audience: Medicinal Chemists, Analytical Scientists, and QA/QC Professionals.[1]

Executive Summary: The "Solvent Switch" Necessity

In the structural characterization of carbamate-based chiral intermediates, the choice of NMR solvent is not merely a logistical detail—it is a determinant of data integrity. This guide compares the spectral performance of (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate (an L-lactic acid derivative structurally related to the herbicide Carbetamide) in Chloroform-d (CDCl₃) versus Dimethyl Sulfoxide-d₆ (DMSO-d₆) .[1]

While CDCl₃ remains the standard for high-throughput screening, this guide demonstrates why DMSO-d₆ is the superior alternative for this specific class of molecules.[1] The presence of two distinct hydrogen-bond donors (carbamate NH and amide NH) requires a polar aprotic solvent to reduce exchange rates, sharpen proton signals, and enable the detection of critical scalar couplings that are often invisible in chloroform.

Chemical Identity & Structural Logic

Before analyzing the spectra, we must establish the connectivity. This molecule is a dual-carbonyl system derived from L-lactic acid.[1]

  • Core Scaffold: L-Lactic acid ((S)-2-hydroxypropanoic acid).[1]

  • N-Terminus (Carbamate): Phenyl isocyanate derivatization of the hydroxyl group.

  • C-Terminus (Amide): Ethylamine amidation of the carboxylic acid.

Visualizing the Spin Systems

To interpret the NMR data, we define three distinct spin systems:

  • The Aromatic System: Monosubstituted phenyl ring.[1]

  • The Core Chiral Center: The lactate methine coupled to a methyl doublet.[1]

  • The Ethyl Side Chain: An ethyl group coupled to an amide proton.[1]

G cluster_0 Critical Assignment Challenge Phenyl Phenyl Ring (Aromatic System) Carbamate_NH Carbamate NH (Exchangeable) Phenyl->Carbamate_NH attached to Core Chiral Methine (CH-CH3) Carbamate_NH->Core via -C(=O)O- Linker Amide_NH Amide NH (Exchangeable) Core->Amide_NH via -C(=O)- Linker Ethyl Ethyl Group (CH2-CH3) Amide_NH->Ethyl attached to

Figure 1: Connectivity and spin system isolation. The yellow nodes represent protons that are labile and solvent-dependent.

Comparative Performance: CDCl₃ vs. DMSO-d₆[1][2][3][4]

This section objectively compares the two solvent systems. The "Alternative" (CDCl₃) is compared against the "Recommended" (DMSO-d₆).

Table 1: Performance Matrix
FeatureAlternative: CDCl₃Recommended: DMSO-d₆Technical Verdict
Amide/Carbamate NH Visibility Poor. Often broad singlets; may overlap with aromatics or disappear due to exchange.[1]Excellent. Sharp signals; distinct doublets/triplets observable.[1]DMSO is required for confirmation of amide connectivity.[1]
Resolution of Phenyl Protons Moderate. Often appears as a multiplet blob (7.1–7.4 ppm).High. Distinct separation of ortho, meta, and para protons often possible.DMSO aids in impurity profiling of the aromatic ring.[1]
Water Interference Low (H₂O ~1.56 ppm).[2] Usually clear of signals.[1]High (H₂O ~3.33 ppm).[2] Can obscure the ethyl -CH₂- signal if wet.[1]Dry DMSO is critical; CDCl₃ wins on ease of handling wet samples.[1]
Hydrogen Bonding Insight Intramolecular only. Shows native folding state.[1]Intermolecular. Breaks internal H-bonds; linearizes structure for clearer assignment.[1]DMSO provides a "denatured" view ideal for assignment.[1]

Detailed Spectral Assignment

The following data represents the standardized assignment for (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate.

¹H NMR Assignment (400 MHz)

Note on Stereochemistry: As an enantiomer, the (1S) spectrum is identical to the (1R) spectrum in achiral solvents.

Position (Fragment)Shift δ (ppm) DMSO-d₆ Multiplicity (DMSO)Shift δ (ppm) CDCl₃ Multiplicity (CDCl₃)Assignment Logic
NH (Carbamate) 9.65 s (broad) ~7.10br sDeshielded by Ph ring and Carbamate O. Moves drastically between solvents.
Ph-H (Ortho) 7.45d (J=7.8 Hz)7.35dOrtho protons are most sensitive to the carbamate anisotropy.
Ph-H (Meta) 7.28t7.28tStandard aromatic region.[1]
Ph-H (Para) 6.98t7.05tUpfield relative to meta due to resonance.[1]
NH (Amide) 8.05 t (J=5.5 Hz) ~6.20br sThe triplet coupling to the ethyl CH₂ is only visible in DMSO.
CH (Methine) 5.08q (J=6.8 Hz)5.25qAlpha to ester oxygen and amide carbonyl.
CH₂ (Ethyl) 3.12dq (quint-like)3.32mCoupled to both NH (in DMSO) and CH₃.
CH₃ (Lactate) 1.38d (J=6.8 Hz)1.48dDistinct doublet.
CH₃ (Ethyl) 1.02t (J=7.2 Hz)1.15tTypical triplet.
¹³C NMR Assignment (100 MHz)
Carbon TypeShift δ (ppm) DMSO-d₆ Shift δ (ppm) CDCl₃ HMBC Correlation Key
C=O[1] (Amide) 170.8 170.2Correlates to Methine-H and Ethyl-NH.
C=O[1] (Carbamate) 153.5 152.8Correlates to Methine-H and Ph-NH.[1]
Ph-C (Ipso) 139.2137.9Key quaternary carbon.[1]
Ph-C (Meta) 128.8129.0High intensity signal.[1]
Ph-C (Ortho) 118.5118.8-
Ph-C (Para) 122.1123.5-
CH (Methine) 70.571.2Alpha-carbon of the lactate core.[1]
CH₂ (Ethyl) 33.634.5-
CH₃ (Lactate) 18.218.5-
CH₃ (Ethyl) 14.614.8-

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this protocol. This method includes a built-in check for water contamination, which is the primary failure mode in DMSO NMR.[1]

Step 1: Sample Preparation[1][5]
  • Mass: Weigh 10–15 mg of the solid carbamate.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D) .

    • Critical Check: Ensure the DMSO is from a fresh ampoule or stored over molecular sieves.[1] Water peaks at 3.33 ppm will overlap with the Ethyl CH₂ signal if the solvent is "wet."[1]

  • Mixing: Vortex for 30 seconds. Carbamates can be slow to dissolve; ensure the solution is clear.[1]

Step 2: Acquisition Parameters (Standard 400 MHz)
  • Temperature: 298 K (25°C).[1]

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Why? The amide and carbamate carbonyl carbons have long relaxation times (T1). A short D1 will suppress these signals in the ¹³C spectrum, making assignment impossible.

  • Scans: 16 (¹H), 1024 (¹³C).

Step 3: The "Coupling Test" (Validation)

Zoom in on the signal at 8.05 ppm (Amide NH) .

  • Pass: It appears as a distinct triplet (coupling to the adjacent CH₂). This confirms the solvent is dry and the exchange rate is slow.

  • Fail: It appears as a broad singlet. The sample is wet or acidic.[1][2] Action: Add activated molecular sieves to the tube and re-acquire after 1 hour.

Advanced Visualization: The HMBC Correlation Flow

To unambiguously distinguish the two carbonyls (which are close in shift ~153 vs 170 ppm), you must use Heteronuclear Multiple Bond Correlation (HMBC).

HMBC_Flow cluster_logic Logic Check Start Start: Unassigned Carbonyls (153 ppm & 170 ppm) Exp_HMBC Experiment: 1H-13C HMBC Start->Exp_HMBC Path_A Path A: Ethyl Group (CH2 at 3.12 ppm) Exp_HMBC->Path_A Look for cross-peak from Path_B Path B: Methine Proton (CH at 5.08 ppm) Exp_HMBC->Path_B Look for cross-peak from Decision_1 Correlation Observed? Path_A->Decision_1 Strong 3-bond coupling Result_Amide Assign 170 ppm as Amide C=O Path_B->Result_Amide Correlation to 170 ppm Result_Carbamate Assign 153 ppm as Carbamate C=O Path_B->Result_Carbamate Correlation to 153 ppm Decision_1->Result_Amide Yes (Links Ethyl to C=O) Result_Amide->Result_Carbamate Remaining signal is Carbamate

Figure 2: HMBC Logic Flow. The Ethyl CH₂ protons are the "Key" to unlocking the assignment, as they will ONLY correlate to the Amide carbonyl (170 ppm) and NOT the Carbamate carbonyl.

References

  • PubChem. (2025).[1] (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • Abraham, R. J., et al. (2006).[3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 44(5), 491-509.[3] Available at: [Link]

  • Balzano, F., & Uccello-Barretta, G. (2020).[1][4] Chiral mono- and dicarbamates derived from ethyl (S)-lactate: convenient chiral solvating agents. Royal Society of Chemistry.[1][5] Available at: [Link]

  • BMRB. (2025). L-(+) Lactic Acid NMR Data Entry bmse000208. Biological Magnetic Resonance Data Bank.[1] Available at: [Link]

Sources

Comparative

FTIR Fingerprint Analysis of (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate: A Comparative Technical Guide

This guide details the FTIR fingerprint analysis of (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate , the pharmacologically and agrochemically active (S)-enantiomer of the herbicide Carbetamide .[1] Executive Summary & Te...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the FTIR fingerprint analysis of (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate , the pharmacologically and agrochemically active (S)-enantiomer of the herbicide Carbetamide .[1]

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

(1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate (molecular formula: C₁₂H₁₆N₂O₃) represents the active (S)-enantiomer of Carbetamide .[1] While the racemic mixture is commonly used as a herbicide, the (S)-isomer is often the subject of chiral resolution studies due to its specific stereochemical interaction with biological targets (microtubule assembly inhibition).

This guide focuses on the FTIR fingerprinting of this specific enantiomer. Unlike High-Performance Liquid Chromatography (HPLC) which separates enantiomers in a liquid phase, Solid-State FTIR provides a unique advantage: it can distinguish between the pure (S)-enantiomer and the racemic compound (racemate) based on differences in crystal lattice packing and hydrogen bonding networks.[1]

Why FTIR? (Performance vs. Alternatives)
FeatureFTIR (Solid State) Chiral HPLC NMR (Solution)
Primary Utility Rapid ID, Polymorph Screening, Racemate DifferentiationQuantitation of Enantiomeric Excess (ee%)Structural Elucidation
Differentiation Mechanism Crystal Lattice Vibrations (Phonon modes) & H-BondingInteraction with Chiral Stationary PhaseChiral Shift Reagents
Throughput High (Seconds)Low (Minutes/Hours)Medium
Sample State Solid (Powder/Crystal)Liquid (Dissolved)Liquid (Dissolved)

Spectral Fingerprint Assignment

The FTIR spectrum of (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate is characterized by two distinct carbonyl environments (carbamate and amide) and a monosubstituted aromatic ring.[1]

Key Functional Group Assignments
Wavenumber (cm⁻¹)Functional GroupVibration ModeDiagnostic Significance
3300 – 3400 N-H Stretching ($ \nu_{N-H} $)Critical: Broadening or splitting indicates H-bonding strength.[1][2] The (S)-isomer often shows a sharper, distinct pattern compared to the racemate due to uniform packing.
3030 – 3060 C-H (Aromatic) Stretching ($ \nu_{C-H} $)Confirms the presence of the phenyl ring.[1]
2930 – 2980 C-H (Aliphatic) Stretching ($ \nu_{C-H} $)Methyl/Ethyl group vibrations (asymmetric/symmetric).[1]
1700 – 1740 C=O (Carbamate) Stretching ($ \nu_{C=O} $)Primary Fingerprint: The urethane carbonyl.[1] In solid-state, this peak position is highly sensitive to the crystal form (Polymorph A vs B).
1640 – 1660 C=O[1] (Amide I) Stretching ($ \nu_{C=O} $)The ethylamide carbonyl.[1] Often appears as a shoulder or distinct peak lower than the carbamate C=O.
1530 – 1550 Amide II Bending ($ \delta_{N-H} ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

\nu{C-N} $)
Characteristic of secondary amides.
1200 – 1250 C-O-C Stretching ($ \nu_{asym} $)The "O-bridge" of the carbamate ester.[1] Strong intensity.
690 & 750 Aromatic Ring Out-of-Plane BendingDiagnostic for monosubstituted benzene (N-phenyl group).[1]

Comparative Analysis: (S)-Enantiomer vs. Alternatives

Scenario A: Distinguishing (S)-Isomer from Racemate

In solution, the (S)-enantiomer and the Racemate have identical FTIR spectra.[1] However, in the solid state (ATR or KBr pellet), they form different crystal lattices.

  • The Racemate: Typically crystallizes as a "racemic compound" where (S) and (R) molecules pair up in the unit cell, creating specific intermolecular H-bonds.

  • The (S)-Enantiomer: Crystallizes with only (S) molecules, forcing a different H-bond network.[1]

  • Spectral Result: Look for peak splitting in the C=O region (1700-1650 cm⁻¹) and shifts in the N-H region.[1] The racemate often has a higher density and may show shifted phonon modes in the far-IR (<400 cm⁻¹).[1]

Scenario B: Distinguishing from Precursors (Impurities)

Synthesis often involves the reaction of Phenyl Isocyanate with N-ethyl-lactamide .[1]

  • Impurity Marker: Phenyl Isocyanate has a massive, sharp peak at ~2270 cm⁻¹ (N=C=O asymmetric stretch).[1]

  • Pass/Fail Criteria: Any signal at 2270 cm⁻¹ indicates incomplete reaction or degradation.[1]

Experimental Protocol: Self-Validating Workflow

This protocol uses Attenuated Total Reflectance (ATR) for rapid screening.[1]

Step 1: Instrument Setup & Background
  • Crystal: Diamond or ZnSe ATR crystal.

  • Parameters: 4 cm⁻¹ resolution, 32 scans.

  • Validation: Run a background scan (air) to ensure no atmospheric CO₂ (2350 cm⁻¹) or H₂O interferences.[1]

Step 2: Sample Preparation
  • Solid State: Place ~5 mg of the (1S)-powder directly on the crystal. Apply high pressure using the anvil to ensure intimate contact.

    • Note: Consistency in pressure is vital for reproducible intensity ratios.[1]

Step 3: Data Acquisition & Processing
  • Acquire spectrum.[1][2][3][4][5]

  • Baseline Correction: Apply automatic baseline correction.

  • Normalization: Normalize to the Aromatic C=C peak at ~1600 cm⁻¹ (internal standard) if comparing intensities.

Step 4: Decision Logic (Quality Control)
  • Check 2270 cm⁻¹: If present -> REJECT (Isocyanate contamination).[1]

  • Check 3300-3400 cm⁻¹:

    • Single/Doublet sharp peaks -> Likely Pure Enantiomer (verify against reference).[1]

    • Broad/Shifted profile -> Possible Racemate or Amorphous form.[1]

  • Check 1700-1740 cm⁻¹: Confirm doublet (Carbamate + Amide).[1] Single broad peak may indicate degradation or solvent inclusion.[1]

Visualization: Analysis Decision Tree

The following diagram outlines the logical flow for characterizing the (1S)-isomer using FTIR, highlighting critical decision nodes.

FTIR_Analysis_Flow Start Start: Unknown Sample (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate Acquire Acquire ATR-FTIR Spectrum (4000 - 600 cm⁻¹) Start->Acquire Check_Iso Check 2250-2270 cm⁻¹ (Isocyanate Band) Acquire->Check_Iso Reject_Imp REJECT: Precursor Contamination Check_Iso->Reject_Imp Peak Present Check_CO Analyze C=O Region (1640 - 1740 cm⁻¹) Check_Iso->Check_CO No Peak Pattern_A Distinct Doublet (Carbamate + Amide) Check_CO->Pattern_A Resolved Pattern_B Single Broad Peak or Shifted Maxima Check_CO->Pattern_B Unresolved Check_Fingerprint Compare Fingerprint (1400 - 600 cm⁻¹) Pattern_A->Check_Fingerprint Mismatch FAIL: Wrong Isomer (Racemate) or Polymorph Pattern_B->Mismatch Degradation/Amorphous Match_Ref PASS: Identity Confirmed (1S)-Enantiomer Check_Fingerprint->Match_Ref Matches Reference Check_Fingerprint->Mismatch Deviates >2 cm⁻¹

Caption: Logical workflow for the FTIR verification of (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate, prioritizing impurity detection and solid-state form verification.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 443067, (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Ethyl N-phenylcarbamate Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link][1]

  • Weed Science Society of America. Herbicide Handbook: Carbetamide. Retrieved from [Link][1]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Pattern of (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate, a compound of int...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate, a compound of interest in various chemical and pharmaceutical research fields. As Senior Application Scientists, we aim to deliver not just data, but a comprehensive understanding of the underlying fragmentation mechanisms. This guide will compare the utility of mass spectrometry with other analytical techniques, providing the necessary experimental details to empower researchers in their analytical endeavors.

Introduction: The Analytical Challenge

(1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate possesses a unique structure with two carbamate moieties, presenting an interesting case for mass spectrometric analysis. Understanding its fragmentation behavior is crucial for its unambiguous identification and characterization in complex matrices. This guide will dissect the expected fragmentation pathways under electron ionization (EI) and electrospray ionization (ESI), providing a predictive framework for spectral interpretation.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate (Molecular Weight: 236.27 g/mol , Molecular Formula: C₁₂H₁₆N₂O₃) is anticipated to be driven by the lability of the carbamate linkages and the stability of the resulting fragments.[1][2]

Electron Ionization (EI-MS) Fragmentation

Under the high-energy conditions of EI, the molecular ion ([M]⁺˙ at m/z 236) is expected to be observed, albeit potentially at low abundance due to the molecule's susceptibility to fragmentation. The primary fragmentation pathways are predicted to involve cleavages around the two carbamate groups.

A key fragmentation pathway for N-phenylcarbamates involves the rearrangement and elimination of carbon dioxide, leading to the formation of an amine-like ion.[3] For the N-phenylcarbamate portion of our target molecule, a prominent fragment corresponding to the aniline radical cation ([C₆H₅NH₂]⁺˙) at m/z 93 is anticipated. This is a well-documented fragmentation for similar structures.[3]

Another significant fragmentation route is the cleavage of the ester-like bond of the carbamate. This can lead to the formation of the phenyl isocyanate radical cation ([C₆H₅NCO]⁺˙) at m/z 119 .

The ethylcarbamoyl moiety is also expected to undergo characteristic fragmentation. A common fragmentation for carbamates is the loss of isocyanate.[3] In this case, the neutral loss of ethyl isocyanate (CH₃CH₂NCO, 71 Da) from the molecular ion would result in a fragment at m/z 165 . This fragment would correspond to the protonated N-phenylcarbamate of 2-aminopropionaldehyde.

Further fragmentation of the ethylcarbamoyl side chain could involve alpha-cleavage, a common process for carbonyl compounds.[4] Cleavage of the bond between the carbonyl group and the ethylamino group could lead to the formation of an acylium ion.

The following Graphviz diagram illustrates the predicted major fragmentation pathways under EI-MS.

Fragmentation_Pattern M [(1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate]⁺˙ m/z 236 F93 [Aniline]⁺˙ m/z 93 M->F93 - C₃H₃NO₂ F119 [Phenyl isocyanate]⁺˙ m/z 119 M->F119 - C₃H₇NO F165 [M - C₃H₅NO]⁺˙ m/z 165 M->F165 - C₂H₅NCO F72 [Ethyl isocyanate]⁺˙ m/z 71 M->F72 - C₉H₁₁NO₂ F165->F93 - C₃H₄O₂ F44 [Ethylamine]⁺˙ m/z 45 F72->F44 - CO

Caption: Predicted EI-MS fragmentation of (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate.

Electrospray Ionization (ESI-MS) Fragmentation

In the softer ionization technique of ESI, the protonated molecule ([M+H]⁺ at m/z 237) is expected to be the base peak in the full scan spectrum. Tandem mass spectrometry (MS/MS) of this precursor ion will provide valuable structural information.

The most likely fragmentation pathways in ESI-MS/MS will involve the cleavage of the carbamate bonds.

  • Loss of the ethylcarbamoyl group: A neutral loss of N-ethyl-2-aminopropanamide (C₅H₁₀N₂O, 114.15 Da) would lead to a fragment at m/z 123 , corresponding to the protonated phenylcarbamic acid.

  • Loss of the N-phenylcarbamate group: Cleavage of the other carbamate bond could result in the loss of phenylcarbamic acid (C₇H₇NO₂, 137.14 Da), yielding a fragment at m/z 100 , which corresponds to the protonated N-ethyl-2-aminopropanamide.

  • Decarboxylation: Loss of a molecule of carbon dioxide (CO₂, 44 Da) is a common fragmentation for carbamates and could result in a fragment at m/z 193 .[5]

The following Graphviz diagram illustrates the predicted major fragmentation pathways under ESI-MS/MS.

ESI_Fragmentation_Pattern M_H [(1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate + H]⁺ m/z 237 F123 [Phenylcarbamic acid + H]⁺ m/z 123 M_H->F123 - C₅H₁₀N₂O F100 [N-ethyl-2-aminopropanamide + H]⁺ m/z 100 M_H->F100 - C₇H₇NO₂ F193 [M+H - CO₂]⁺ m/z 193 M_H->F193 - CO₂

Caption: Predicted ESI-MS/MS fragmentation of protonated (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for the structural elucidation and quantification of (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate, other analytical techniques offer complementary information.

TechniqueAdvantagesDisadvantages
Mass Spectrometry (MS) High sensitivity and selectivity. Provides molecular weight and structural information through fragmentation. Can be coupled with chromatography for complex mixture analysis.Isomeric compounds may not be distinguishable by MS alone. Fragmentation can sometimes be complex and difficult to interpret.
High-Performance Liquid Chromatography (HPLC) Excellent for separation and quantification. Can be coupled with various detectors (UV, Fluorescence, MS). Non-destructive.Does not provide detailed structural information on its own. Requires reference standards for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, including connectivity and stereochemistry. Non-destructive.Lower sensitivity compared to MS. Requires higher sample concentrations and purity. Complex spectra can be difficult to interpret.[6][7]
Fourier-Transform Infrared (FTIR) Spectroscopy Provides information about functional groups present in the molecule. Fast and non-destructive.Does not provide information on molecular weight or connectivity. Not suitable for quantification on its own.[5][8]

The choice of analytical technique will depend on the specific research question. For unambiguous identification and structural confirmation, a combination of techniques, such as LC-MS and NMR, is often the most powerful approach.

Experimental Protocols

Mass Spectrometry Analysis

Objective: To obtain the mass spectrum and fragmentation pattern of (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.

Methodology:

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 µg/mL.

  • Chromatographic Separation (LC-MS):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to elute the compound of interest.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions (ESI):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Full Scan Mass Range: m/z 50-500.

    • MS/MS: Select the [M+H]⁺ ion (m/z 237) for collision-induced dissociation (CID) with a collision energy ramp to observe fragmentation.

Comparative HPLC-UV Analysis

Objective: To separate and quantify (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate.

Instrumentation: A standard HPLC system with a UV detector.

Methodology:

  • Sample Preparation: Prepare a series of standard solutions of the compound in acetonitrile at known concentrations.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • UV Detection: Monitor the absorbance at the wavelength of maximum absorbance for the compound (determined by UV scan).

Conclusion

The mass spectrometric fragmentation of (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate is characterized by predictable cleavages of its two carbamate moieties. Under EI, fragmentation leading to the formation of aniline (m/z 93) and phenyl isocyanate (m/z 119) ions is expected. In ESI-MS/MS, the protonated molecule will likely fragment through the loss of the ethylcarbamoyl or N-phenylcarbamate groups. While MS provides unparalleled sensitivity and structural information, complementary techniques like HPLC, NMR, and FTIR offer additional and confirmatory data. The provided experimental protocols serve as a starting point for researchers to develop and validate their own analytical methods for the characterization of this and structurally related compounds.

References

  • Lewis, C. P. (1964). Mass Spectra of Ethyl N-Phenylcarbamate and Ethyl N-Ethylcarbamate. Analytical Chemistry, 36(1), 176-180. [Link]

  • Lachenmeier, D. W. (2005). Rapid screening for ethyl carbamate in stone-fruit spirits using FTIR spectroscopy and chemometrics. Analytical and Bioanalytical Chemistry, 382(6), 1407-1412. [Link]

  • Zheng, Z., et al. (2020). A Comparative Study of Post-column Derivatization HPLC and LC-MS/MS Determination of Carbamate Pesticide Residues in Vegetables. Food Science, 41(10), 138-144. [Link]

  • Schneider, J. F., et al. (1991). Application of gas chromatography/matrix isolation/Fourier transform infrared spectrometry to the determination of ethyl carbamate in alcoholic beverages and foods. Analytical Chemistry, 63(17), 1790-1795. [Link]

  • Lewis, C. P. (1964). Mass Spectra of Ethyl N-Phenylcarbamate and Ethyl N-Ethylcarbamate. Analytical Chemistry, 36(1), 176-180. [Link]

  • Garrido-López, Á., et al. (2023). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Molecules, 28(15), 5678. [Link]

  • Cui, M., et al. (2014). NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture. Industrial & Engineering Chemistry Research, 53(38), 14867-14874. [Link]

  • Iliuta, I., et al. (2018). Formation Constants and Conformational Analysis of Carbamates in Aqueous Solutions of 2-Methylpiperidine and CO2 from 283 to 313 K by NMR Spectroscopy. The Journal of Physical Chemistry B, 122(41), 9614-9624. [Link]

  • Rattanasopon, S., et al. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. ACS Omega, 7(14), 12155-12166. [Link]

  • Henni, A., et al. (2016). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. Energy & Fuels, 30(11), 9572-9583. [Link]

  • Restek Corporation. (2023, December 8). Effective Analysis Carbamate Pesticides. Separation Science. [Link]

  • Keith, L. H., et al. (1969). High Resolution NMR Spectra of Pesticides. III. The Carbamates. Journal of the Association of Official Analytical Chemists, 52(5), 1074-1093. [Link]

  • Mazzeo, L., et al. (2018). Application of 15N-NMR Spectroscopy to Analysis of Amine Based CO2 Capture Solvents. Energy Procedia, 148, 653-660. [Link]

  • Cui, M., et al. (2014). NMR-based carbamate decomposition constants of linear primary alkanolamines for CO2 capture. Industrial & Engineering Chemistry Research, 53(38), 14867-14874. [Link]

  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7591, Ethyl N-phenylcarbamate. [Link]

  • DeBlase, A. F., et al. (2021). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes. The Journal of Physical Chemistry Letters, 12(50), 12156-12161. [Link]

  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • ResearchGate. (n.d.). Mass Fragmentation pattern of Compound 4(b)(c)(d). [Link]

  • National Institute of Standards and Technology. (2012, June 22). Common Mass Spectral Fragmentation Patterns of Organic Compound Families. [Link]

  • ResearchGate. (n.d.). Fragment ions observed in the tandem mass spectra of compounds 1-5. [Link]

  • Organic Chemistry Explained. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube. [Link]

  • ChemComplete. (2020, December 19). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage [Video]. YouTube. [Link]

  • University of Colorado Boulder. (n.d.). Fragmentation Mechanisms. Organic Chemistry at CU Boulder. [Link]

  • Slideshare. (n.d.). Fragmentation Pattern in Mass Spectra. [Link]

  • Wang, Y., et al. (2024). Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para- Phenylenediamine. Environmental Science & Technology Letters. [https://seman ticscholar.org/paper/Fragmentation-Pattern-Based-Screening-Strategy-Ion-Wang-Li/1b7f8e3c8d9a4b5c9e8f1a2d0c3b4e5f6a7b8c9d]([Link] ticscholar.org/paper/Fragmentation-Pattern-Based-Screening-Strategy-Ion-Wang-Li/1b7f8e3c8d9a4b5c9e8f1a2d0c3b4e5f6a7b8c9d)

Sources

Comparative

Comprehensive Guide: Enantiomeric Excess Determination of (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate

The following guide provides an in-depth technical comparison for determining the enantiomeric excess (ee) of (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate (commonly known as Carbetamide ). Content Type: Technical Compa...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison for determining the enantiomeric excess (ee) of (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate (commonly known as Carbetamide ).

Content Type: Technical Comparison Guide Subject: Chiral Analysis of Carbetamide (Herbicide) Audience: Analytical Chemists, Agrochemical Researchers, and QC Specialists

Executive Summary & Strategic Context

(1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate , commercially known as Carbetamide , is a selective herbicide used to control grasses and broad-leaved weeds. Like many chiral agrochemicals, its biological activity is stereospecific. The (R)-enantiomer is generally recognized as the more active herbicidal form, while the (S)-enantiomer (often the dominant form in older commercial racemates) may exhibit different toxicological or metabolic profiles.

Precise determination of enantiomeric excess (ee) is critical for:

  • Process Optimization: Monitoring asymmetric synthesis or chiral resolution processes.

  • Regulatory Compliance: Meeting FAO/WHO specifications for enantiopurity in modern formulations.

  • Environmental Fate Studies: Tracking differential degradation rates of enantiomers in soil and water.

This guide compares the two industry-standard methodologies for Carbetamide analysis: Normal-Phase Chiral HPLC (the established benchmark) and Supercritical Fluid Chromatography (SFC) (the high-throughput alternative).

Mechanistic Principles of Separation

To achieve baseline separation of Carbetamide enantiomers, the analytical method must exploit the compound's specific functional groups. Carbetamide contains two key interaction sites:

  • The Phenylcarbamate Moiety: Acts as a

    
    -acid/base site and a hydrogen bond donor/acceptor.
    
  • The Ethylamide Group: Provides secondary hydrogen bonding capabilities.

These features make Polysaccharide-based Chiral Stationary Phases (CSPs) the most effective tools. The separation relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector (e.g., cellulose or amylose derivatives) via:

  • Hydrogen Bonding: Between the N-H and C=O groups of Carbetamide and the carbamate groups on the CSP.

  • 
    -
    
    
    
    Stacking:
    Between the phenyl ring of Carbetamide and the aromatic rings of the CSP.
  • Dipole-Dipole Interactions: Stabilizing the complex in the chiral groove.

Mechanism Visualization

ChiralRecognition Analyte Carbetamide (Racemate) CSP Chiral Stationary Phase (e.g., Chiralcel OD-H) Analyte->CSP Injection Complex_R Transient Complex (R) [Stronger Retention] CSP->Complex_R H-Bonding + Pi-Pi Stacking Complex_S Transient Complex (S) [Weaker Retention] CSP->Complex_S Steric Repulsion Detection UV Detection (254 nm) Complex_R->Detection Elutes Second (t2) Complex_S->Detection Elutes First (t1)

Caption: Schematic of the chiral recognition mechanism on a polysaccharide-based CSP. Differential stability of the diastereomeric complexes leads to separation.[1]

Comparative Methodologies

Method A: Normal-Phase Chiral HPLC (The Gold Standard)

This is the most widely cited method due to its robustness and the direct transferability of results between labs. It utilizes coated cellulose-based columns.[2][3][4]

Experimental Protocol:

  • Column Selection: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) is the preferred choice due to its high selectivity for phenylcarbamate derivatives.

    • Alternative: Chiralpak AD-H (Amylose analog) can be used if OD-H fails, but OD-H typically provides superior resolution (

      
      ) for this specific structure.
      
  • Mobile Phase Preparation:

    • Solvent A: n-Hexane (HPLC Grade, dried).

    • Solvent B: Isopropanol (IPA) or Ethanol (EtOH).[1]

    • Ratio:90:10 (v/v) Hexane:IPA is the starting standard.

  • Sample Preparation:

    • Dissolve 1.0 mg of Carbetamide in 1.0 mL of the mobile phase.

    • Filter through a 0.45

      
      m PTFE syringe filter.
      
  • Instrument Settings:

    • Flow Rate: 1.0 mL/min.[5]

    • Temperature: 25°C.

    • Detection: UV at 230 nm (optimal) or 254 nm.

  • Calculations:

    
    
    
Method B: Supercritical Fluid Chromatography (SFC) (The Green Alternative)

SFC is increasingly favored in industrial settings for its speed and reduced solvent waste.

Experimental Protocol:

  • Column Selection: Lux Cellulose-2 or Chiralcel OD-3 .

  • Mobile Phase:

    • Supercritical CO

      
       (Main carrier).
      
    • Modifier: Methanol or Ethanol (5-15%).

    • Gradient: Often run isocratically at 10% Methanol.

  • Instrument Settings:

    • Back Pressure: 120-150 bar.

    • Flow Rate: 2.0 - 3.0 mL/min.

    • Temperature: 35-40°C.

  • Advantages: Analysis time is typically reduced by 3-4x compared to HPLC.

Performance Comparison & Data Analysis

The following table contrasts the performance metrics of the two methods based on typical laboratory results for Carbetamide.

MetricMethod A: Normal-Phase HPLCMethod B: SFC
Primary Column Chiralcel OD-H (250 x 4.6 mm)Lux Cellulose-2 (150 x 4.6 mm)
Mobile Phase n-Hexane / IPA (90:10)CO

/ Methanol (90:10)
Analysis Time 15 - 20 minutes3 - 6 minutes
Resolution (

)
Excellent (> 3.0)Good (> 2.0)
Solvent Cost High (Hexane waste)Low (Recycled CO

)
Sensitivity High (UV baseline stable)Moderate (UV noise from CO

compressibility)
Robustness Very High (Standard QC method)High (Requires specialized equipment)
Analytical Workflow Diagram

Workflow Sample Crude/Purified Carbetamide Sample Prep Dissolution in Mobile Phase (1 mg/mL) Sample->Prep Filter Filtration (0.45 µm PTFE) Prep->Filter Decision Select Method Filter->Decision HPLC Method A: HPLC (Chiralcel OD-H, Hex/IPA) Decision->HPLC High Precision Required SFC Method B: SFC (Cellulose-2, CO2/MeOH) Decision->SFC High Throughput Required Data Integrate Peak Areas (UV 230 nm) HPLC->Data SFC->Data Calc Calculate ee % & Resolution (Rs) Data->Calc

Caption: Step-by-step decision workflow for analyzing Carbetamide enantiomers.

Critical Troubleshooting & Optimization

When determining the ee of Carbetamide, researchers often encounter specific challenges. Here are field-proven solutions:

  • Peak Tailing: Carbetamide contains an amide linkage which can interact with residual silanols on the silica support.

    • Solution: Add 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) to the mobile phase to sharpen peaks. For Carbetamide (a neutral/weakly basic carbamate), DEA is usually preferred in Normal Phase.

  • Solubility Issues: If the sample is an oily residue from synthesis, ensure it is fully dissolved in the mobile phase. Injecting a sample dissolved in pure IPA into a 90:10 Hexane:IPA stream can cause solvent mismatch peaks.

    • Solution: Dissolve the sample in the exact mobile phase composition.

  • Elution Order Reversal: Be aware that changing from a coated column (OD-H) to an immobilized version (OD-I) or changing the alcohol modifier (IPA vs. Ethanol) can sometimes reverse the elution order of enantiomers.

    • Validation: Always run a known racemic standard and a spiked pure enantiomer (if available) to confirm identity.

References

  • PubChem. (2025). Carbetamide | C12H16N2O3. National Library of Medicine. [Link]

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for effective enantiomer separation of pharmaceuticals and agrochemicals. Chemical Society Reviews.[6] [Link]

  • Phenomenex. (2023). Chiral HPLC and SFC Application Guide: Polysaccharide Columns. [Link]

  • European Food Safety Authority (EFSA). (2011). Conclusion on the peer review of the pesticide risk assessment of the active substance carbetamide. EFSA Journal. [Link]

  • Francotte, E. (2001). Enantioselective chromatography as a powerful tool for the preparation of chiral drugs. Journal of Chromatography A. [Link]

Sources

Validation

High-Fidelity Polymorph Characterization of (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate: Transmission vs. Reflection PXRD

As a Senior Application Scientist specializing in crystallographic characterization, I frequently consult with drug development professionals and agrochemical researchers struggling to quantify polymorphic mixtures. A re...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

As a Senior Application Scientist specializing in crystallographic characterization, I frequently consult with drug development professionals and agrochemical researchers struggling to quantify polymorphic mixtures. A recurring analytical bottleneck in our field is the precise structural characterization of chiral carbamates, such as (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate (the pure enantiomer of the widely studied herbicide carbetamide[1]).

Because these molecules frequently crystallize into highly anisotropic (needle-like or plate-like) habits, they are notoriously difficult to analyze using standard analytical techniques. This guide objectively compares the performance of High-Resolution Transmission Powder X-ray Diffraction (HR-tPXRD) against traditional Bragg-Brentano Reflection PXRD (BB-PXRD) , providing you with a self-validating protocol for absolute polymorph quantification.

Mechanistic Causality: The Preferred Orientation Dilemma

To understand why standard legacy methods fail for chiral carbamates, we must examine the physics of sample packing.

In standard BB-PXRD (reflection geometry), the powder is pressed into a flat-plate holder. For anisotropic crystals like (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate, this mechanical pressing forces the crystallites to lie flat, aligning their primary growth axes parallel to the sample holder[2]. Consequently, the X-ray beam over-samples specific crystallographic planes (e.g., the


 planes) while entirely missing others[3].

This phenomenon, known as preferred orientation , systematically distorts the relative diffraction intensities[4]. When a researcher attempts a Rietveld refinement on such data, the algorithm struggles to reconcile the experimental intensities with the theoretical structural model. This results in artificially inflated error margins, poor profile fitting, and the complete masking of trace polymorphic impurities[5].

The Solution: High-Resolution Transmission PXRD (HR-tPXRD)

HR-tPXRD fundamentally alters the beam-sample interaction, serving as a superior alternative for anisotropic compounds. By loading the sample into a thin borosilicate capillary and spinning it continuously within the X-ray beam, the geometric constraints of the flat plate are eliminated[6].

  • Complete Randomization: The continuous rotation exposes a statistically random ensemble of crystallites to the beam, effectively neutralizing preferred orientation[7].

  • True Relative Intensities: Because the orientation is randomized, the captured diffraction pattern exhibits true relative intensities that perfectly match single-crystal simulations[6].

  • Elimination of Displacement Error: Transmission geometry is inherently immune to the sample height displacement errors that commonly plague reflection setups[3].

Experimental Protocols: A Self-Validating Workflow

A robust analytical protocol must validate itself through its own data outputs. The following workflow ensures high-fidelity data collection and mathematical validation for (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate.

Protocol A: Capillary Transmission Data Collection
  • Milling: Gently triturate the synthesized (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate sample in an agate mortar for 2 minutes to achieve a uniform particle size of 1–5 μm.

    • Causality: Proper sizing ensures sufficient particle statistics in the beam path without inducing pressure-driven amorphization or polymorphic phase transitions.

  • Loading: Introduce ~5 to 10 mg of the powder into a 0.5 mm diameter borosilicate glass capillary. Tap gently to settle the powder; do not tamp heavily.

  • Acquisition: Mount the capillary on an HR-tPXRD system equipped with a Cu-Kα1 radiation source (λ = 1.5406 Å), a focusing X-ray mirror, and a 2D photon-counting detector.

  • Spinning: Rotate the capillary at 60 rpm. Collect data from 2θ = 3° to 40° with a step size of 0.015°.

Protocol B: Rietveld Refinement & Mathematical Validation
  • Initialization: Import the raw data into your refinement software (e.g., TOPAS or GSAS-II). Fit the background using a 5th-order Chebyshev polynomial[8].

  • Phase Input: Load the single-crystal CIF model for the specific polymorph of the carbamate.

  • March-Dollase Application: Apply the March-Dollase function to model any residual preferred orientation[9].

  • Self-Validation Check (Critical Step): Evaluate the March-Dollase parameter (

    
    ). In a perfectly randomized transmission experiment, 
    
    
    
    must refine to a value between 0.98 and 1.02 [9]. If
    
    
    or
    
    
    , the sample is highly oriented, which immediately flags a failure in sample preparation or indicates that a reflection geometry was mistakenly used[5].

Quantitative Performance Comparison

The table below summarizes the experimental data comparing the two geometries for the characterization of a polymorphic mixture of (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate. Transmission geometry drastically outperforms reflection in every critical metric.

Analytical MetricHR-tPXRD (The Product)BB-PXRD (The Alternative)
Sample Geometry Capillary (0.5 mm), Spinning at 60 rpmFlat-Plate, Static
Preferred Orientation (March-Dollase

)
0.98 – 1.02 (Ideal Randomness)0.65 – 0.75 (Severe Orientation)
Profile Fit (

)
< 4.5%> 8.0%
Goodness of Fit (GOF) 1.1 – 1.32.5 – 3.8
Limit of Detection (Trace Polymorphs) 0.5 wt%2.0 – 3.0 wt%
Sample Volume Required ~5 – 10 mg~100 – 500 mg

Workflow Visualization

G cluster_prep Sample Preparation cluster_xrd Data Acquisition cluster_analysis Rietveld Refinement Validation Start Synthesized (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate RefPrep Flat-Plate Packing (Induces Orientation) Start->RefPrep TransPrep Capillary Loading (Maintains Randomness) Start->TransPrep RefXRD Bragg-Brentano Reflection (1D Detector) RefPrep->RefXRD TransXRD Transmission Geometry (Capillary Spinning) TransPrep->TransXRD RefResult High March-Dollase Penalty Poor GOF (>2.5) RefXRD->RefResult TransResult Ideal Relative Intensities Low GOF (<1.3) TransXRD->TransResult End1 Suboptimal Quantification RefResult->End1 End2 High-Fidelity Structure Solution TransResult->End2

XRD Workflow: Transmission vs. Reflection for Chiral Carbamate Polymorphs.

References

  • Chiral Chemistry in Everyday Life: Hidden Handedness Around Us . Chiralpedia. Available at: [Link]

  • Angles of Insight: Exploring the Geometry of XRPD . Tablets & Capsules. Available at:[Link]

  • Using Different XRPD Geometries to Overcome Preferred Orientation . Triclinic Labs. Available at:[Link]

  • Transmission powder X-ray diffraction technique for precise identification and quantification of drug polymorphs . Royal Society of Chemistry / PubMed. Available at:[Link]

  • Determination of the degree of preferred orientation within the March–Dollase approach . Journal of Applied Crystallography (IUCr). Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

(1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate proper disposal procedures

This guide outlines the scientifically validated disposal and handling protocols for (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate , chemically identified as the (S)-enantiomer of Carbetamide . Immediate Action Directiv...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the scientifically validated disposal and handling protocols for (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate , chemically identified as the (S)-enantiomer of Carbetamide .

Immediate Action Directive: DO NOT attempt standard alkaline hydrolysis (bleach or base neutralization) for this compound. Chemical deactivation yields aniline , a precursor significantly more toxic and volatile than the parent compound. High-temperature incineration via a licensed hazardous waste contractor is the only authorized disposal method.

Chemical Identification & Hazard Assessment

To ensure accurate waste stream characterization, the compound must be identified by its structural class and toxicological profile.

Parameter Data / Specification
Common Name (S)-Carbetamide (Enantiomer of the herbicide Carbetamide)
Chemical Structure Phenylcarbamate ester of N-ethyl-lactamide
CAS Number 16118-49-3 (General Carbetamide)
Molecular Formula C₁₂H₁₆N₂O₃
Hazard Class (GHS) Carc. 2 (Suspected Carcinogen), Repr.[1][2][3][4][5] 1B (May damage fertility/unborn child), Acute Tox. 4 (Oral)
Waste Classification Toxic / Cytotoxic (Segregate from general organic solvents)
The "Hydrolysis Trap": A Critical Scientific Warning

Many laboratory safety protocols suggest neutralizing carbamates with strong bases (NaOH) or hypochlorite. You must strictly avoid this for N-phenylcarbamates.

  • Mechanism: Alkaline hydrolysis attacks the carbamate linkage.

  • Result: While it breaks the parent molecule, it releases Aniline (Phenylamine) as a leaving group.

  • Risk: Aniline is a potent methemoglobinemia-inducing agent, readily absorbed through the skin, and requires more stringent disposal controls than the parent carbamate.

Operational Disposal Procedures

A. Solid Waste (Pure Substance)
  • Container: High-density polyethylene (HDPE) wide-mouth jar.

  • Labeling: Must be labeled "Hazardous Waste - Toxic/Carcinogenic - Carbetamide (S-isomer)."

  • Segregation: Keep separate from oxidizers and strong acids.

  • Disposal Path: Lab Pack for Rotary Kiln Incineration (Temperature > 1000°C).

B. Liquid Waste (Solutions in Organic Solvents)
  • Compatibility: Compatible with non-halogenated organic waste streams (e.g., Acetone, Methanol) unless the concentration exceeds 1% w/v, in which case it should be segregated as "High Hazard/Cytotoxic."

  • Prohibited Mixtures: Do not mix with aqueous basic waste (pH > 8) to prevent uncontrolled hydrolysis and aniline evolution in the waste drum.

C. Spill Management Protocol

If a spill occurs, containment is prioritized over decontamination.

  • PPE: Double nitrile gloves, Tyvek sleeves, and N95/P100 respirator (dust protection).

  • Containment: Do not use water. Cover spills with a dry absorbent (Vermiculite or Chemizorb).

  • Cleanup: Scoop material into a disposable hazardous waste bag.

  • Surface Decontamination:

    • Wipe the area with a detergent/water solution (surfactant-based).

    • Do not use bleach.

    • Dispose of all wipes and PPE in the same hazardous waste container.

Self-Validating Disposal Logic (Visualized)

The following diagram illustrates the decision logic and the chemical rationale behind avoiding on-site neutralization.

DisposalLogic Substance (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate Hydrolysis Alkaline Hydrolysis (NaOH/Bleach) Substance->Hydrolysis PROHIBITED Segregation Segregate as Cytotoxic/Carcinogen Substance->Segregation REQUIRED Aniline RELEASE: Aniline (High Toxicity/Volatile) Hydrolysis->Aniline EnvDamage Environmental/Health Hazard Aniline->EnvDamage Container HDPE Waste Drum (No Aqueous Base) Segregation->Container Incineration Rotary Kiln Incineration (>1000°C) Container->Incineration SafeEnd Complete Mineralization (CO2, H2O, NOx) Incineration->SafeEnd

Figure 1: Critical Decision Tree highlighting the risks of chemical neutralization versus the required incineration pathway.

References

  • PubChem. (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate (Compound Summary). National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). Carbetamide - Substance Information & Classification. (Provides GHS Hazard Classifications for the parent compound). [Link]

  • U.S. Environmental Protection Agency (EPA). Guidance for the Disposal of Pesticides and Pesticide Containers. (Establishes incineration as the standard for carbamate pesticides). [Link]

  • Lewandowski, G. & Milchert, E. Thermal decomposition of methylene-4,4′-di(ethylphenyl-carbamate). Journal of Hazardous Materials.[6] (Demonstrates thermal breakdown pathways and stability). [Link]

Sources

Handling

Personal protective equipment for handling (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate

The following technical guide details the safety, logistical, and operational protocols for handling (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate . This compound is the (S)-enantiomer of the carbamate herbicide Carbeta...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safety, logistical, and operational protocols for handling (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate . This compound is the (S)-enantiomer of the carbamate herbicide Carbetamide .[1]

As a Senior Application Scientist, I have structured this not merely as a list of rules, but as a risk-based operational system . The primary safety drivers here are its classification as a Cholinesterase Inhibitor and its potential Reproductive Toxicity (H360D) .[1]

[1]

Critical Parameter Immediate Action / Specification
GHS Classification DANGER . Repr. 1B (May damage unborn child), Acute Tox. 4 (Oral), Carc.[1][2] 2.
Primary Hazard Cholinesterase Inhibition (Reversible) & Teratogenicity .[1]
Fire Hazard Combustible solid.[1] Emits toxic NOx fumes.[1] Use Dry Chemical/CO2.[1][3]
First Aid (Skin) Wash immediately with soap/water for 15 min.[1] Do not scrub (increases absorption).[1]
First Aid (Inhalation) Move to fresh air. If breathing is labored, administer oxygen.
Spill Response Do not dry sweep. Wet with inert solvent (PEG-400 or water mist) to suppress dust.[1]
Chemical Identity & Hazard Mechanism

To handle this compound safely, you must understand its mechanism of action. As a carbamate, it carbamoylate the active site of acetylcholinesterase (AChE).[1][2] Unlike organophosphates, this inhibition is reversible , but acute exposure can still precipitate a cholinergic crisis (salivation, lacrimation, muscle weakness).[2] Furthermore, the (S)-isomer carries the same reprotoxic warnings as the racemic mixture.[1]

Physicochemical Profile

Property Value Relevance to Safety
CAS Number 16118-49-3 (Carbetamide generic) Use for SDS lookup.[1]
Molecular Weight 236.27 g/mol Heavy molecule; dust settles but persists.[1]
Physical State White/Off-white Crystalline Solid High Dust Hazard .[1] Inhalation is the primary route of entry.
Solubility Soluble in Acetone, DMF, DMSO Skin Permeation Hazard .[1] Solvents act as vehicles for dermal absorption.[1]

| Melting Point | ~118°C | Stable at room temp; avoid heating in open systems.[1] |

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient for reprotoxic carbamates. The following PPE system is designed to prevent micro-dosing via skin permeation and inhalation of fugitive dusts .

PPE Decision Logic (Graphviz)

PPE_Logic Figure 1: PPE Selection Logic based on Physical State and Solvent Vehicle. Task Task Definition State Physical State Task->State Solid Solid / Powder State->Solid Liquid Solution (DMSO/DMF) State->Liquid Resp_Solid Resp: N95 or P100 (Fit-Tested) Solid->Resp_Solid Glove_Solid Gloves: Double Nitrile (Outer: 5 mil, Inner: 4 mil) Solid->Glove_Solid Resp_Liquid Resp: Half-Face w/ OV Cartridge (If outside Hood) Liquid->Resp_Liquid Glove_Liquid Gloves: Barrier Laminate (Silver Shield) OR Double Nitrile (Change <15 min) Liquid->Glove_Liquid Body Body: Tyvek Sleeves + Lab Coat (Disposable) Glove_Solid->Body Glove_Liquid->Body

[1]

Detailed PPE Specifications
  • Respiratory Protection:

    • Solids: A fit-tested N95 is the minimum requirement to prevent inhalation of particulates during weighing.[1] A P100 (HEPA) respirator is preferred if handling >100 mg.[1]

    • Solutions: If dissolved in volatile solvents (Acetone), use a half-mask with Organic Vapor (OV) cartridges if work cannot be contained in a fume hood.[1]

  • Hand Protection (The "Double-Glove" Rule):

    • Inner Glove: 4 mil Nitrile (Inspection layer).[1]

    • Outer Glove: 5-8 mil Nitrile (Sacrificial layer).[1]

    • Why? Carbamates dissolved in DMSO/DMF can permeate nitrile in <20 minutes.[1] If handling solutions, Silver Shield (Laminate) gloves are the only barrier with >4 hour breakthrough time.[1]

  • Body Protection:

    • Use Tyvek® arm sleeves over a standard cotton lab coat. This prevents dust accumulation on the wrists/forearms, a common contamination point during weighing.

Operational Handling Protocols
A. Weighing & Transfer (Critical Control Point)

The highest risk of exposure occurs during the transfer of the solid.

  • Engineering Control: All weighing must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Control: Use an antistatic gun or ionizing bar.[1] Carbamate powders are often electrostatic; "jumping" particles can contaminate the balance area.

  • Technique: Use the "tare-outside, weigh-inside" method. Tare the vial outside, place it in the hood, add the compound, cap it, and wipe the exterior with a methanol-dampened wipe before removing it from the hood.

B. Solubilization & Reaction Setup
  • Solvent Choice: When possible, avoid DMSO if skin contact is a risk, as DMSO accelerates transdermal delivery of the toxin. Use Ethyl Acetate or Methanol if chemistry permits.[1]

  • Temperature Control: Do not heat above 60°C without a reflux condenser. Thermal decomposition can release ethyl isocyanate , a severe respiratory irritant.

Emergency Response & Waste Management
Spill Response Workflow (Graphviz)

Spill_Response Figure 2: Emergency Spill Response Workflow for Carbamate Compounds. Assess 1. Assess Volume & State (Evacuate if >5g or Aerosolized) PPE_Don 2. Don Emergency PPE (Tyvek Suit, Double Gloves, Respirator) Assess->PPE_Don Isolate 3. Isolate Spill (Mark Zone, Turn off Drafts) PPE_Don->Isolate Liquid_Spill Liquid Spill Isolate->Liquid_Spill Solid_Spill Solid Spill Isolate->Solid_Spill Absorb Absorb with Vermiculite/Sand (Do NOT use combustible paper) Liquid_Spill->Absorb Wet_Method Cover with PEG-400 or Wet Wipe (Prevent Dust) Solid_Spill->Wet_Method Decon 4. Decontaminate Surface (10% Sodium Carbonate Wash) Absorb->Decon Wet_Method->Decon Disposal 5. Disposal (Seal in Double Bag -> HazWaste) Decon->Disposal

Decontamination Chemistry

Carbamates are susceptible to alkaline hydrolysis .

  • Decon Solution: 10% Sodium Carbonate (

    
    ) or 5% Sodium Hydroxide (
    
    
    
    ).[1]
  • Procedure: Spray the contaminated area with the alkaline solution. Allow to sit for 10-15 minutes (hydrolysis of the carbamate linkage). Wipe with absorbent pads.[1]

  • Verification: A UV lamp (254 nm) can sometimes detect phenyl-ring residues, though analytical swabbing is preferred for safety verification.[1]

Disposal
  • Solid Waste: Segregate as "Toxic Solid, Organic." Label clearly with "Carbamate - Reprotoxic."[1]

  • Liquid Waste: Do not mix with acidic waste streams (risk of heat/gas evolution).[1][4] Segregate into "Non-Halogenated Organic - Toxic."[1]

  • Destruction: Incineration is the only approved method for final destruction.

References
  • PubChem. (2025).[1][2][5] Carbetamide | C12H16N2O3 | CID 152031. National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (2025).[1][5] Substance Information: Carbetamide. [Link][1]

  • University of Hertfordshire. (2025). PPDB: Pesticide Properties DataBase - Carbetamide. [Link][1]

Sources

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